(Rac)-ABT-202 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-pyridin-3-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-3-5-12(7-8)9-2-1-4-11-6-9;;/h1-2,4,6,8H,3,5,7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJISLUDXYKVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-38-1 | |
| Record name | 1-(pyridin-3-yl)pyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Rac)-ABT-202 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Neuronal nAChR Agonism
The primary mechanism of action for ABT-202 is its function as an agonist at various subtypes of neuronal nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[4]
Upon binding to the orthosteric site on the nAChR, typically located at the interface between an alpha (α) and a beta (β) subunit, ABT-202 mimics the effect of the endogenous neurotransmitter, acetylcholine. This binding event induces a conformational change in the receptor protein, leading to the opening of a central, non-selective cation channel.[5] The opening of this channel allows for the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the neuron and a smaller efflux of potassium (K⁺) ions.[6]
The immediate consequence of this ion flux is the depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP). If this depolarization is sufficient to reach the neuron's threshold potential, it will trigger the firing of an action potential, thereby propagating the nerve signal. The influx of Ca²⁺ is particularly significant as it also functions as a critical second messenger, initiating a cascade of downstream intracellular signaling events.[7]
Pharmacological Profile
Quantitative data on the binding affinity (Ki) and functional potency (EC50) of (Rac)-ABT-202 or its active (R)-enantiomer across various nAChR subtypes are not extensively documented in publicly accessible literature. However, the profile of a compound like ABT-202 is typically characterized by its affinity and potency at the most abundant neuronal nAChR subtypes, such as α4β2 and α7. For context, the following tables summarize typical quantitative data for other well-characterized nAChR agonists.
Table 1: Binding Affinities (Ki) of Reference nAChR Agonists
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |
|---|---|---|---|---|
| Nicotine | α4β2 | [³H]-Nicotine | 1.0 | [8] |
| ABT-418 | High-affinity sites | [³H]-Nicotine | 6 | [4] |
| GTS-21 | α4β2 (human) | Not Specified | 20 |
| GTS-21 | α7 (human) | Not Specified | 2000 | |
Table 2: Functional Potencies (EC50) of Reference nAChR Agonists
| Compound | Receptor Subtype (human) | Assay Type | EC50 (µM) | Source |
|---|---|---|---|---|
| Nicotine | α4β2 | Electrophysiology | 1.6 | [3] |
| ABT-418 | α4β2 | Electrophysiology | 13.9 | [3] |
| (S)-Nicotine | PC-12 cells (mixed nAChRs) | D-Serine Release | 1.9 |
| AZD0328 | α7 | Electrophysiology | 0.338 | |
Downstream Signaling Pathways
The activation of nAChRs by ABT-202 and the subsequent influx of calcium ions initiate several key intracellular signaling cascades that are crucial for neuronal function and survival.[7]
-
PI3K/Akt Pathway: The increase in intracellular Ca²⁺ can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[7] This pathway is a major regulator of cell survival and is implicated in the neuroprotective effects observed with some nAChR agonists.[7]
-
CaM KII/IV and CREB Activation: Calcium can bind to calmodulin (CaM), which in turn activates calcium/calmodulin-dependent protein kinases (CaMKs). This can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal plasticity and survival.
-
Neurotransmitter Release: Presynaptically located nAChRs, when activated, enhance the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. This modulation of neurotransmitter release is a key component of the physiological effects of nAChR agonists.
Below is a diagram illustrating the primary and downstream signaling events following nAChR activation by an agonist like ABT-202.
Experimental Protocols
The characterization of compounds like (Rac)-ABT-202 dihydrochloride involves a suite of standardized in vitro assays to determine their binding affinity and functional activity at nAChRs.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of (Rac)-ABT-202 for nAChR subtypes.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).
-
Radioligand: A high-affinity ligand for the target receptor, e.g., [³H]-Epibatidine for α4β2* nAChRs.
-
Test Compound: this compound.
-
Non-specific Control: A high concentration of a non-labeled ligand (e.g., Nicotine) to define non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Equipment: Cell harvester, glass fiber filters, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold Assay Buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in Assay Buffer to a standardized protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + Radioligand.
-
Non-specific Binding: Membrane preparation + Radioligand + high concentration of non-labeled control.
-
Competition: Membrane preparation + Radioligand + serial dilutions of (Rac)-ABT-202.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the concentration of (Rac)-ABT-202. Fit the data to a one-site competition curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. ABT-202 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-ABT-202 Dihydrochloride: A Technical Guide for Researchers
(Rac)-ABT-202 dihydrochloride is a racemic mixture of the potent nicotinic acetylcholine receptor (nAChR) agonist, ABT-202. Developed initially by Abbott Laboratories, this compound has been a subject of research interest for its potential analgesic properties.[1] This technical guide provides a comprehensive overview of the structure, properties, mechanism of action, and relevant experimental protocols for this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
(Rac)-ABT-202 is the racemic form of the (R)-enantiomer, ABT-202. The dihydrochloride salt enhances its stability and solubility for experimental use.
Chemical Structure:
-
IUPAC Name: (±)-1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride
-
SMILES: NC1CN(C2=CC=CN=C2)CC1.[H]Cl.[H]Cl
-
CAS Number: 1258641-38-1
A 2D representation of the chemical structure of this compound is provided below.
Caption: 2D Chemical Structure of this compound
Physicochemical Properties:
| Property | Value (for ABT-202) | Data Source |
| Molecular Formula | C₉H₁₃N₃ | [1] |
| Molar Mass | 163.224 g/mol | [1] |
| Appearance | Solid | Implied |
| Solubility | Soluble in DMSO | Vendor Data |
| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | Vendor Data |
Mechanism of Action and Signaling Pathways
(Rac)-ABT-202 acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. The analgesic effects of nAChR agonists are believed to be mediated primarily through the activation of specific nAChR subtypes, particularly α4β2 and α7.
Upon binding of an agonist like ABT-202, the nAChR undergoes a conformational change, opening a channel permeable to cations such as Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the neuronal membrane and the initiation of downstream signaling cascades.
Key Signaling Pathways:
The activation of nAChRs can trigger several intracellular signaling pathways that are implicated in analgesia and neuroprotection. One of the prominent pathways involves the influx of Ca²⁺, which can activate various downstream effectors.
Caption: Simplified nAChR Activation Pathway by (Rac)-ABT-202
A more detailed view of the downstream signaling involves the activation of protein kinase cascades that can modulate gene expression and cellular function, contributing to the analgesic and potentially neuroprotective effects.
Caption: Downstream Signaling Cascades following nAChR Activation
Experimental Protocols
The analgesic properties of compounds like (Rac)-ABT-202 are typically evaluated using a battery of in vivo and in vitro assays.
In Vivo Analgesic Activity Assays:
Standard models of nociception in rodents are employed to assess the analgesic efficacy of test compounds.
1. Hot Plate Test: This method evaluates the response to a thermal stimulus.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the testing room for at least 30 minutes.
-
Determine the baseline latency by placing the animal on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and measure the response latency.
-
An increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
-
2. Tail-Flick Test: This assay also measures the response to a thermal stimulus, but applied to the tail.
-
Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.
-
Procedure:
-
Gently restrain the animal (e.g., rat) with its tail exposed.
-
Measure the baseline tail-flick latency by applying the heat source and recording the time it takes for the animal to flick its tail away from the heat. A cut-off time is also employed here.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
Prolongation of the tail-flick latency is indicative of analgesia.
-
3. Acetic Acid-Induced Writhing Test: This is a model of visceral pain.
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice).
-
After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.
-
Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes in the compound-treated group compared to the vehicle group signifies an analgesic effect.
-
Caption: General Workflow for In Vivo Analgesic Assays
In Vitro Receptor Binding and Functional Assays:
These assays are crucial for determining the affinity and efficacy of the compound at specific nAChR subtypes.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of (Rac)-ABT-202 for different nAChR subtypes.
-
General Protocol:
-
Prepare cell membranes or brain homogenates expressing the nAChR subtype of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) in the presence of varying concentrations of (Rac)-ABT-202.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., Calcium Influx or Electrophysiology):
-
Objective: To measure the functional activity (EC₅₀ and efficacy) of (Rac)-ABT-202 at different nAChR subtypes.
-
Calcium Influx Assay (using a fluorescent calcium indicator like Fluo-4):
-
Culture cells expressing the nAChR subtype of interest.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Apply varying concentrations of (Rac)-ABT-202 to the cells.
-
Measure the change in fluorescence intensity, which corresponds to the influx of calcium through the activated nAChR channels.
-
Plot the concentration-response curve to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the maximal efficacy.
-
Summary
This compound is a valuable research tool for investigating the role of neuronal nicotinic acetylcholine receptors in nociception and other neurological processes. Its activity as a potent nAChR agonist makes it a relevant compound for screening in various models of pain. This guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches to characterize its pharmacological profile. Further research to delineate its specific nAChR subtype selectivity and in vivo efficacy in different pain models will be crucial for a more complete understanding of its therapeutic potential.
References
(Rac)-ABT-202 Dihydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs) developed by Abbott Laboratories.[1] Initially investigated for its potential as a novel analgesic agent, its development was discontinued and it did not proceed through extensive clinical trials. This document provides a comprehensive technical guide on the available information regarding the discovery, synthesis, and pharmacological characterization of this compound. Due to the limited publicly available data for this specific compound, information from closely related nicotinic agonists developed by Abbott is included to provide context for its pharmacological profile and the experimental methodologies used in its evaluation. It is important to note that a separate molecule, also designated ABT-202, is a KRAS inhibitor for oncological applications developed by Anbogen Therapeutics and is unrelated to the subject of this guide.
Pharmacological Profile
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Reference |
| ABT-089 | α4β2 | 16 | - | [2] |
| α7 | >10,000 | - | [2] | |
| ACh Release | - | 3 | [2] | |
| Dopamine Release | - | 1.1 | [2] | |
| ABT-418 | α4β2 | 0.10 | - | [3] |
| ABT-107 | α7 | 1 - 10 (Range) | - | [3] |
Note: The data presented for ABT-089, ABT-418, and ABT-107 are for illustrative purposes to provide context for the pharmacological profile of Abbott's nAChR agonists. Specific data for this compound is not publicly available.
Synthesis of (Rac)-ABT-202
A detailed, proprietary synthesis protocol for this compound has not been publicly disclosed. However, a plausible synthetic route can be constructed based on established chemical methodologies for the synthesis of similar 3-aminopyrrolidine derivatives and N-arylations. The following represents a feasible, multi-step synthesis of the free base, (Rac)-1-(pyridin-3-yl)pyrrolidin-3-amine.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for (Rac)-ABT-202 free base.
Detailed Experimental Protocol (Plausible Route)
Step 1: Synthesis of a protected (Rac)-3-aminopyrrolidine
A common starting material for this synthesis would be a commercially available, suitably protected derivative of 3-aminopyrrolidine, for instance, (Rac)-tert-butyl (pyrrolidin-3-yl)carbamate. The Boc (tert-butyloxycarbonyl) group serves to protect the amine during the subsequent arylation step.
Step 2: N-Arylation with a 3-halopyridine
The protected 3-aminopyrrolidine can be coupled with a 3-halopyridine, such as 3-bromopyridine or 3-chloropyridine, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
-
Reaction Conditions (Buchwald-Hartwig Amination):
-
Reactants: (Rac)-tert-butyl (pyrrolidin-3-yl)carbamate, 3-bromopyridine.
-
Catalyst: A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: A suitable phosphine ligand, for example, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
-
Solvent: An anhydrous, aprotic solvent such as toluene or dioxane.
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is heated, typically in the range of 80-110 °C, and monitored by TLC or LC-MS until completion. After cooling, the reaction is quenched, and the product, (Rac)-tert-butyl (1-(pyridin-3-yl)pyrrolidin-3-yl)carbamate, is isolated and purified using standard techniques like column chromatography.
-
Step 3: Deprotection
The Boc protecting group is removed under acidic conditions to yield the final product.
-
Reaction Conditions:
-
Reactant: (Rac)-tert-butyl (1-(pyridin-3-yl)pyrrolidin-3-yl)carbamate.
-
Reagent: A strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
-
Procedure: The protected intermediate is dissolved in the chosen solvent, and the acid is added. The reaction is typically stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure.
-
Step 4: Formation of the Dihydrochloride Salt
To obtain this compound, the free base is treated with two equivalents of hydrochloric acid.
-
Procedure: The purified (Rac)-1-(pyridin-3-yl)pyrrolidin-3-amine is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in ethanol) is added dropwise with stirring. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Pharmacological Characterization: Experimental Protocols
The following are detailed, generalized protocols for key experiments that would be employed to characterize a novel nAChR agonist like this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for different nAChR subtypes.
-
Objective: To determine the inhibition constant (Ki) of this compound at various nAChR subtypes (e.g., α4β2, α7).
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the desired human nAChR subtype (e.g., HEK293 cells expressing α4β2 nAChRs).
-
A subtype-selective radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).
-
Assay buffer.
-
Scintillation vials and cocktail, or a gamma counter.
-
-
Procedure:
-
In a series of tubes or a microplate, add a fixed amount of cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (with the non-specific binding control).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting or a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General workflow for a radioligand binding assay.
In Vivo Models of Analgesia
Animal models are used to assess the antinociceptive (pain-relieving) effects of a compound.
-
Objective: To evaluate the efficacy of this compound in reducing pain responses in rodent models.
-
Model 1: Hot Plate Test (Thermal Nociception)
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 °C).
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) via a suitable route (e.g., intraperitoneal, oral).
-
At a predetermined time after administration, place the animal on the hot plate.
-
Measure the latency (in seconds) for the animal to exhibit a pain response, such as licking its paws or jumping.
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
-
Model 2: Acetic Acid Writhing Test (Visceral Pain)
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice).
-
After a set pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce a writhing response (abdominal constrictions).
-
Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes over a specific period (e.g., 10-20 minutes).
-
-
Data Analysis: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
-
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by an agonist like ABT-202 leads to the opening of the receptor's intrinsic ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, leading to the generation of an action potential. The increase in intracellular Ca²⁺ also acts as a second messenger, triggering various downstream signaling cascades, including the PI3K/Akt pathway, which is known to be involved in promoting cell survival and neuroprotection.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.
Conclusion
This compound is a racemic nicotinic acetylcholine receptor agonist developed by Abbott Laboratories with initial therapeutic potential in analgesia. While the discontinuation of its development has resulted in a scarcity of specific public data, this guide provides a comprehensive overview based on available information and data from analogous compounds. The plausible synthesis and generalized experimental protocols outlined herein offer a technical framework for understanding the discovery and evaluation of this class of compounds. Further research into subtype-selective nAChR agonists continues to be an area of interest for the development of novel therapeutics for a range of neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-ABT-202 Dihydrochloride: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Agonist
Disclaimer: This document summarizes publicly available information regarding (Rac)-ABT-202 dihydrochloride as a nicotinic acetylcholine receptor (nAChR) agonist. It is intended for research, scientific, and drug development professionals. A compound with the same designation, ABT-202, has been more recently described as a pan-KRAS inhibitor in development by Anbogen Therapeutics for oncology indications. This guide focuses exclusively on the research and development of ABT-202 as a nicotinic agonist by Abbott Laboratories for potential analgesic applications.
Executive Summary
Introduction to this compound
This compound is a synthetic small molecule that targets neuronal nAChRs. These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and play a crucial role in synaptic transmission and neuronal signaling. Agonism of nAChRs has been explored as a therapeutic strategy for a range of conditions, including pain, cognitive disorders, and nicotine addiction. The active enantiomer of the racemic mixture is (R)-1-(Pyridin-3-yl)pyrrolidin-3-amine[1].
Chemical Structure:
-
IUPAC Name: (RS)-1-(Pyridin-3-yl)pyrrolidin-3-amine dihydrochloride
-
Molecular Formula: C₉H₁₃N₃ · 2HCl
-
Molecular Weight: 236.14 g/mol
Mechanism of Action and Signaling Pathways
As a nicotinic acetylcholine receptor agonist, (Rac)-ABT-202 mimics the action of the endogenous neurotransmitter acetylcholine (ACh). Upon binding to nAChRs, it induces a conformational change in the receptor, leading to the opening of the integral ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential.
The downstream signaling events following nAChR activation are complex and subtype-dependent. The influx of calcium is a key event that can trigger a cascade of intracellular signaling pathways, including the activation of protein kinases and the regulation of gene expression. These pathways are implicated in various cellular processes, including neurotransmitter release, synaptic plasticity, and cell survival.
References
In-Depth Technical Guide: Pharmacological Profile of (Rac)-ABT-202 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ABT-202 dihydrochloride is a racemic mixture of ABT-202, a compound developed by Abbott Laboratories which acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] It was investigated for its potential as an analgesic, although it did not proceed through clinical trials.[1] This technical guide provides a detailed overview of the presumed pharmacological profile of this compound, based on the general characteristics of selective nAChR agonists. It outlines the standard experimental protocols for characterizing such a compound and visualizes the associated signaling pathways and experimental workflows.
Introduction
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are crucial in synaptic transmission throughout the central and peripheral nervous systems. Their activation by agonists like acetylcholine or nicotine leads to the opening of a non-selective cation channel, permeable to sodium, potassium, and in some cases, calcium ions. The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, offer a wide range of therapeutic targets for various neurological and psychiatric disorders. This compound was developed as a selective agonist for neuronal nAChRs with the therapeutic goal of analgesia.
Pharmacological Profile
While specific quantitative binding and functional data for this compound are not publicly available, this section outlines the expected pharmacological characteristics of a selective nAChR agonist of its class.
Binding Affinity
The binding affinity of a compound for its target receptor is a critical parameter in drug development. For this compound, this would be determined through competitive radioligand binding assays against various nAChR subtypes. The data would typically be presented as inhibition constants (Ki).
Table 1: Representative Binding Affinity Profile of a Selective nAChR Agonist
| nAChR Subtype | Radioligand | Representative Ki (nM) |
| α4β2 | [3H]-Cytisine | < 10 |
| α7 | [3H]-Methyllycaconitine | > 1000 |
| α3β4 | [3H]-Epibatidine | < 50 |
| Muscle-type | [125I]-α-Bungarotoxin | > 1000 |
| Note: The data in this table is representative of a selective α4β2 nAChR agonist and is for illustrative purposes only, as specific data for this compound is not publicly available. |
Functional Activity
The functional activity of this compound as an nAChR agonist would be quantified by measuring its ability to elicit a response upon binding to the receptor. This is typically determined using in vitro functional assays, such as calcium flux assays or electrophysiological recordings. The results are expressed as the half-maximal effective concentration (EC50).
Table 2: Representative Functional Activity Profile of a Selective nAChR Agonist
| nAChR Subtype | Assay Type | Representative EC50 (nM) |
| α4β2 | Calcium Flux | < 100 |
| α7 | Calcium Flux | > 10000 |
| α3β4 | Calcium Flux | < 500 |
| Note: The data in this table is representative of a selective α4β2 nAChR agonist and is for illustrative purposes only, as specific data for this compound is not publicly available. |
Experimental Protocols
The characterization of a compound like this compound involves a series of standardized in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells) are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux
This assay measures the functional potency of an agonist by detecting the increase in intracellular calcium concentration following nAChR activation.
Methodology:
-
Cell Culture: Cells stably expressing the nAChR subtype of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Signal Detection: The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response is determined for each concentration, and the data are fitted to a concentration-response curve to calculate the EC50 value.
Signaling Pathways
Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of cations.
The binding of the agonist to the nAChR triggers the opening of the ion channel, leading to membrane depolarization due to the influx of Na+ and K+. For certain nAChR subtypes, there is also a significant influx of Ca2+. This increase in intracellular Ca2+ can act as a second messenger, activating various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.
Conclusion
This compound is a nicotinic acetylcholine receptor agonist with potential analgesic properties. While specific pharmacological data for this compound is not widely available, its profile can be inferred from the characteristics of other selective nAChR agonists. The experimental protocols and signaling pathways described herein provide a comprehensive framework for understanding the pharmacological evaluation of such compounds. Further research would be necessary to fully elucidate the specific subtype selectivity and functional profile of this compound.
References
An In-Depth Technical Guide to (Rac)-ABT-202 Dihydrochloride: A Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ABT-202 dihydrochloride is a racemic compound identified as a nicotinic acetylcholine receptor (nAChR) agonist.[1] Developed initially by Abbott, ABT-202 has been investigated for its potential analgesic properties.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties and its presumed mechanism of action based on the broader understanding of nAChR agonists. Due to the limited availability of specific pharmacological data for (Rac)-ABT-202 in peer-reviewed literature, this document also presents generalized experimental protocols and signaling pathways relevant to the characterization of such compounds.
Compound Identification and Properties
This compound is the dihydrochloride salt of the racemic mixture of ABT-202.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1258641-38-1 |
| Molecular Formula | C₉H₁₅Cl₂N₃ |
| Molecular Weight | 236.14 g/mol |
| Synonyms | (Racemate)-ABT-202 dihydrochloride |
| Presumed Target | Nicotinic Acetylcholine Receptors (nAChRs) |
| Potential Therapeutic Area | Analgesia |
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism
(Rac)-ABT-202 is characterized as an agonist of neuronal nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels that are crucial in neurotransmission within the central and peripheral nervous systems.[3]
Signaling Pathways:
The activation of nAChRs by an agonist like (Rac)-ABT-202 is expected to initiate a cascade of intracellular events. The primary mechanism involves the opening of the ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This results in the depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential.[3]
The influx of Ca²⁺ is a critical secondary messaging event, triggering various downstream signaling pathways. These can include:
-
Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This pathway is often associated with neuroprotective effects and cell survival.[4][5]
-
Mitogen-activated protein kinase (MAPK) / Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in synaptic plasticity and cellular growth.
-
Calmodulin-dependent protein kinase (CaMK) Pathway: This pathway plays a role in neurotransmitter release and synaptic plasticity.
The activation of these pathways can ultimately influence gene expression and protein synthesis, leading to long-term changes in neuronal function.
Quantitative Data
| Parameter | Value |
| Ki | Data not publicly available |
| EC₅₀ | Data not publicly available |
| IC₅₀ | Data not publicly available |
| Subtype Selectivity | Data not publicly available |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize a novel nAChR agonist.
4.1. Radioligand Binding Assay for nAChR Affinity
This protocol determines the binding affinity of this compound to nAChRs.
-
Materials:
-
Rat or mouse brain tissue homogenate (e.g., cortical or thalamic regions)
-
Radioligand (e.g., [³H]-epibatidine or [³H]-cytisine)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate the brain homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate at a controlled temperature (e.g., 4°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).
-
Calculate the specific binding and analyze the data using non-linear regression to determine the Ki value.
-
4.2. Hot-Plate Test for Analgesic Activity
This in vivo assay assesses the analgesic efficacy of this compound in a rodent model.[8][9]
-
Materials:
-
Male ICR or C57BL/6 mice
-
Hot-plate apparatus (maintained at a constant temperature, e.g., 55°C)
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
-
Positive control (e.g., morphine)
-
-
Procedure:
-
Acclimatize the mice to the testing room and handling.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound, vehicle, or positive control via a chosen route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
-
Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.
-
Concluding Remarks
This compound is a nicotinic acetylcholine receptor agonist with potential for development as an analgesic. While specific pharmacological data for this compound are scarce in the public scientific literature, its mechanism of action can be inferred from the well-established roles of nAChRs in pain modulation and neurotransmission. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel nAChR agonists. Further research is warranted to elucidate the specific nAChR subtype selectivity, potency, and in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT-202 - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of (Rac)-ABT-202 Dihydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the in vitro studies of (Rac)-ABT-202 dihydrochloride, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs). This guide details the binding affinities and functional activities of its active enantiomer, ABT-202, across various nAChR subtypes, and provides comprehensive experimental protocols for key in vitro assays.
This compound is the racemic mixture of ABT-202, a compound developed by Abbott Laboratories (now AbbVie) as a potential analgesic.[1] In vitro studies are crucial for characterizing the selectivity and potency of such compounds at their target receptors, providing a foundational understanding of their pharmacological profile.
Core Data Summary
The following tables summarize the quantitative data from in vitro studies on ABT-202, focusing on its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes.
Table 1: Binding Affinity of ABT-202 for Neuronal nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [³H]Cytisine | Rat Brain Membranes | Data Not Available | |
| α2β4 | [³H]Cytisine | Human Clonal Cells | Data Not Available | |
| α7 | [¹²⁵I]α-Bungarotoxin | Rat Brain Membranes | Data Not Available | |
| Ganglionic | [³H]Epibatidine | IMR-32 Cells | Data Not Available | |
| Muscle | [¹²⁵I]α-Bungarotoxin | Torpedo californica | Data Not Available |
Quantitative binding affinity data for ABT-202 across a range of nAChR subtypes is not publicly available in the reviewed literature. The table structure is provided as a template for data organization upon availability.
Table 2: Functional Activity of ABT-202 at Neuronal nAChR Subtypes
| nAChR Subtype | Assay Type | Cell Line | EC50 (nM) | % Efficacy (vs. Acetylcholine) | Reference |
| α4β2 | ⁸⁶Rb⁺ Efflux | K-177 Cells | Data Not Available | Data Not Available | |
| α2β4 | ⁸⁶Rb⁺ Efflux | K-177 Cells | Data Not Available | Data Not Available | |
| α7 | Ca²⁺ Influx | SH-EP1-hα7 Cells | Data Not Available | Data Not Available | |
| Ganglionic (α3β4) | ⁸⁶Rb⁺ Efflux | IMR-32 Cells | Data Not Available | Data Not Available |
Specific functional activity data (EC50 and efficacy) for ABT-202 is not detailed in the currently accessible scientific literature. The table is structured to accommodate such data when it becomes available.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize nAChR ligands are provided below. These protocols are based on standard techniques employed in the field.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various nAChR subtypes.
General Protocol for [³H]Cytisine Binding (α4β2 Subtype):
-
Tissue Preparation: Whole rat brains are dissected, and the cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to create a membrane preparation.
-
Assay Incubation: Membrane preparations are incubated with a fixed concentration of [³H]cytisine (a high-affinity ligand for α4β2 nAChRs) and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Diagram of Radioligand Binding Assay Workflow:
References
(Rac)-ABT-202 Dihydrochloride: A Technical Guide for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and play a crucial role in a variety of physiological processes, including cognitive function, pain perception, and neuroinflammation. Dysregulation of nAChR signaling has been implicated in a range of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. As an agonist, (Rac)-ABT-202 holds potential as a valuable research tool for investigating the therapeutic modulation of nAChRs in these conditions, particularly in the context of analgesia. This technical guide provides an in-depth overview of (Rac)-ABT-202, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.
Mechanism of Action and Signaling Pathways
(Rac)-ABT-202 exerts its effects by binding to and activating neuronal nAChRs. Upon binding of an agonist like ABT-202, the nAChR undergoes a conformational change, opening an intrinsic ion channel that is permeable to cations, primarily Na+ and Ca2+. The influx of these ions leads to depolarization of the neuronal membrane, triggering a cascade of downstream signaling events.
Two major signaling pathways implicated in the downstream effects of nAChR activation are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][2][3][4][5][6][7] Activation of these pathways can influence a wide range of cellular processes, including cell survival, synaptic plasticity, and gene expression, which are critical in the context of neurodegenerative diseases and pain signaling.
Caption: nAChR activation and downstream signaling cascades.
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its binding affinity (Ki) and functional potency (EC50/IC50) at various nAChR subtypes. While specific data for the racemic mixture is limited in publicly available literature, the activity of related nAChR agonists provides a comparative context. A compound designated AP-202, which may be related to ABT-202, has been reported as a potent antagonist at α4β2 nAChRs with an IC50 of approximately 10 nM. It is important to note the distinction in reported activity (agonist vs. antagonist), which may reflect different experimental contexts or distinct molecular entities.
| Parameter | nAChR Subtype | Value | Compound | Reference |
| IC50 | α4β2 | ~10 nM | AP-202 | [8] |
Further research is required to definitively characterize the binding affinities and functional potencies of this compound across a comprehensive panel of nAChR subtypes.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes by measuring its ability to compete with a radiolabeled ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Relating neuronal nicotinic acetylcholine receptor subtypes defined by subunit composition and channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-ABT-202 Dihydrochloride: A Technical Guide to its Potential as a Non-Opioid Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ABT-202 dihydrochloride, a racemic mixture of the potent neuronal nicotinic acetylcholine receptor (nAChR) agonist ABT-202, has been investigated for its potential therapeutic applications in analgesia. Developed by Abbott Laboratories, this compound targets central nAChRs, offering a non-opioid mechanism for pain management. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound and related α4β2 nAChR agonists. Due to the limited publicly available data specifically for this compound, information from closely related compounds, such as ABT-594, is included to provide a more complete picture of the therapeutic potential and mechanism of action.
Introduction
This compound is the racemic form of ABT-202, a compound identified as a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels widely expressed in the central and peripheral nervous systems and are implicated in various physiological processes, including pain perception.[3][[“]] The analgesic properties of nAChR agonists have positioned them as a promising area of research for the development of novel, non-opioid pain therapeutics.[][6][7] While ABT-202 and related compounds have been subjects of drug development programs for pain, they have faced challenges in clinical trials, often related to a narrow therapeutic window.[[“]][[“]]
Mechanism of Action
The analgesic effects of this compound are primarily attributed to its agonist activity at α4β2* nAChRs in the central nervous system.[3][[“]][10] Activation of these receptors in supraspinal and midbrain regions, such as the rostral ventromedial medulla (RVM) and the locus coeruleus (LC), is thought to engage descending inhibitory pain pathways.[3] This leads to the modulation of nociceptive signaling at the spinal cord level, ultimately reducing the perception of pain. The downstream signaling cascade involves the release of neurotransmitters like norepinephrine and serotonin, which contribute to the analgesic effect.[3]
Signaling Pathway
Activation of α4β2 nAChRs by an agonist like ABT-202 leads to the opening of the ion channel, resulting in cation influx and neuronal depolarization. This initial event can trigger a cascade of intracellular signaling events, including the activation of the ERK/CREB pathway, which is known to be involved in neuronal plasticity and pain modulation.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Analgesic Effects of Sazetidine-A, a New Nicotinic Cholinergic Drug | Semantic Scholar [semanticscholar.org]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 11. Frontiers | Mechanism of ERK/CREB pathway in pain and analgesia [frontiersin.org]
- 12. ERK 1/2 signaling pathway is involved in nicotine-mediated neuroprotection in spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-ABT-202 Dihydrochloride: A Technical Guide on its Putative Role in Cognitive Function
Disclaimer: Publicly available information and specific research on (Rac)-ABT-202 dihydrochloride and its direct effects on cognitive function are limited. This document synthesizes information on its presumed mechanism of action as a neuronal nicotinic acetylcholine receptor (nAChR) agonist and provides data from closely related, well-characterized nAChR agonists, such as ABT-418 and ABT-089, to serve as a proxy for its expected pharmacological profile and potential role in cognitive enhancement. The data and protocols presented herein should be considered illustrative for this class of compounds.
Introduction
This compound is the racemic form of ABT-202, a compound identified as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] While initially investigated for its analgesic properties, the role of nAChR agonists in modulating cognitive processes has garnered significant scientific interest.[1][2] nAChRs are critical components of the cholinergic system, which is integral to learning, memory, and attention.[2] Agonism at these receptors, particularly the α4β2* and α7 subtypes, has been shown to enhance cognitive function in preclinical models.[3] This technical guide provides an in-depth overview of the potential role of this compound in cognitive function, based on the pharmacology of analogous nAChR agonists.
Mechanism of Action: Neuronal Nicotinic Acetylcholine Receptor Agonism
This compound is expected to exert its effects by binding to and activating nAChRs in the brain. These receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine or exogenous ligands, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and the modulation of neurotransmitter release.
Key nAChR Subtypes in Cognition
Two primary nAChR subtypes are implicated in cognitive processes:
-
α4β2* nAChRs: These are the most abundant high-affinity nicotine binding sites in the brain and are widely distributed in brain regions associated with cognition, such as the cortex and hippocampus.[2] Activation of α4β2* nAChRs can enhance the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, all of which play crucial roles in learning and memory.[2]
-
α7 nAChRs: These receptors are also highly expressed in the hippocampus and cortex and are involved in synaptic plasticity, a cellular mechanism underlying learning and memory.[3] They have a high permeability to Ca²⁺, which allows them to modulate intracellular signaling cascades, including those involving ERK and CREB, that are essential for long-term memory formation.[3]
Quantitative Data on Analogous nAChR Agonists
Due to the limited specific data for this compound, this section presents quantitative data from the well-characterized nAChR agonists ABT-418 and ABT-089 to illustrate the expected binding affinities and cognitive-enhancing effects.
Table 1: Binding Affinities (Ki, nM) of ABT-418 for Neuronal nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference |
| ABT-418 | α4β2 | 3 | [4] |
| α-bungarotoxin site (α7) | >10,000 | [4] | |
| (-)-Nicotine | α4β2 | 0.8 ± 0.1 | [1] |
| (-)-Cytisine | α4β2 | 0.2 ± 0.1 | [1] |
| (+/-)-Epibatidine | α4β2 | 0.05 ± 0.01 | [1] |
| Dihydro-β-erythroidine | α4β2 | 32 ± 1.5 | [1] |
Table 2: In Vivo Efficacy of ABT-089 in a Cognitive Task (Septal-Lesioned Rat Water Maze)
| Treatment | Dose (µmol/kg/day, s.c. infusion) | % Error Reduction (vs. vehicle) | Reference |
| ABT-089 | 1.3 | 45% | [5] |
| (-)-Nicotine | 62 | Comparable to ABT-089 | [5] |
Signaling Pathways in nAChR-Mediated Cognitive Enhancement
The activation of nAChRs by agonists initiates downstream signaling cascades that are crucial for synaptic plasticity and cognitive function.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cognitive-enhancing effects of nAChR agonists.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation (Day 1): Individually house rodents and handle them for several days before the experiment. On the day of habituation, place each animal in the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow for free exploration in the absence of any objects.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Introduce a rodent into the arena and allow it to explore the objects for 5 minutes. Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Testing (Day 3): After a 24-hour retention interval, place one of the familiar objects and a novel object in the same locations as in the training phase. Allow the rodent to explore for 5 minutes and record the time spent exploring each object.
-
Data Analysis: Calculate the Discrimination Index (DI) as follows: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Contextual Fear Conditioning
This task assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.
Protocol:
-
Training (Day 1): Place the animal (e.g., a mouse) in a conditioning chamber. After a 2-minute habituation period, deliver a mild footshock (e.g., 2 seconds, 0.5 mA) through the grid floor.[6] Remove the animal 30 seconds after the shock.
-
Contextual Fear Testing (Day 2): 24 hours after training, return the animal to the same conditioning chamber for a 5-minute period without delivering a shock.[6]
-
Data Analysis: Record the duration of freezing behavior (the complete absence of movement except for respiration) during the testing session. An increase in freezing time is indicative of a stronger fear memory associated with the context.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover from surgery.
-
Perfusion and Baseline Collection: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[3] Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
Conclusion
While specific data on this compound is scarce, its classification as a neuronal nicotinic acetylcholine receptor agonist places it within a class of compounds with significant potential for cognitive enhancement. The preclinical data from analogous compounds like ABT-418 and ABT-089 demonstrate that activation of nAChRs, particularly the α4β2 subtype, can lead to improvements in learning and memory. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound's efficacy in relevant cognitive domains. Further research is warranted to fully characterize the binding profile, potency, and cognitive-enhancing effects of this specific compound to determine its therapeutic potential for disorders characterized by cognitive deficits.
References
- 1. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Methodological & Application
Application Notes and Protocols for (Rac)-ABT-202 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and play a crucial role in various physiological processes, including cognitive function, pain perception, and inflammation. As an agonist, this compound stimulates nAChRs, leading to the modulation of downstream signaling pathways. This compound has been investigated for its potential analgesic properties and its relevance in the study of neurodegenerative conditions such as Alzheimer's disease.[1][2]
It is important to note that a different compound, also designated ABT-202, is under development by Anbogen Therapeutics as a pan-KRAS inhibitor for oncology applications.[3] The information and protocols provided herein pertain exclusively to This compound, the nicotinic acetylcholine receptor agonist .
These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound, enabling researchers to investigate its pharmacological properties and therapeutic potential.
Data Presentation
Table 1: Radioligand Binding Affinity of this compound for nAChR Subtypes
| nAChR Subtype | Radioligand | Test Compound Concentration Range | Ki (nM) |
| α4β2 | [³H]-Cytisine | 0.1 nM - 10 µM | Data to be determined |
| α7 | [³H]-Methyllycaconitine | 0.1 nM - 10 µM | Data to be determined |
| α3β4 | [³H]-Epibatidine | 0.1 nM - 10 µM | Data to be determined |
Table 2: Functional Potency of this compound at nAChR Subtypes
| Assay Type | nAChR Subtype | Agonist Concentration Range | EC50 / IC50 (nM) | Max Response (% of control) |
| Electrophysiology | α4β2 | 1 nM - 100 µM | Data to be determined | Data to be determined |
| (Whole-Cell Patch Clamp) | α7 | 1 nM - 100 µM | Data to be determined | Data to be determined |
| Calcium Imaging | α4β2 | 1 nM - 100 µM | Data to be determined | Data to be determined |
| (Fura-2 AM) | α7 | 1 nM - 100 µM | Data to be determined | Data to be determined |
Table 3: In Vivo Analgesic Efficacy of this compound
| Animal Model | Test | Doses Administered (mg/kg) | Route of Administration | Endpoint | Results |
| Mouse | Hot Plate Test | e.g., 1, 3, 10 mg/kg | e.g., Intraperitoneal (i.p.) | Latency to paw lick/jump (s) | Data to be determined |
Signaling Pathways and Experimental Workflows
Activation of nAChRs by agonists like this compound leads to the influx of cations, primarily Na⁺ and Ca²⁺. The subsequent increase in intracellular calcium can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are implicated in cell survival and neuroprotection.
References
- 1. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anbogen.com [anbogen.com]
Preparing a Stock Solution of (Rac)-ABT-202 Dihydrochloride: Application Notes and Protocols
(Rac)-ABT-202 dihydrochloride is a research compound with activity as a nicotinic acetylcholine receptor (nAChR) agonist and has also been described as a second-generation pan-KRAS inhibitor. [1][2] Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results in cell culture, biochemical assays, and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 236.14 g/mol |
| Formula | C₉H₁₅Cl₂N₃ |
| CAS Number | 1258641-38-1 |
| Appearance | Solid |
| Color | Light brown to brown |
| Solubility in DMSO | 33.33 mg/mL (141.15 mM) |
| Storage of Solid | 4°C, sealed, away from moisture |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), newly opened
-
Sterile polypropylene microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for different desired concentrations.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
-
Weighing: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 2.36 mg of powder to make a 10 mM solution, add 1 mL of DMSO.
Note: Due to the hygroscopic nature of DMSO, it is crucial to use a new, unopened bottle to ensure accurate concentration and solubility.[1]
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to initiate dissolution.
-
To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[1] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
-
Calculation for Stock Solution Preparation
To prepare a stock solution of a specific concentration, use the following formula:
Volume of Solvent (mL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) / Concentration (mM)
For example, to prepare a 10 mM stock solution from 5 mg of this compound:
Volume of DMSO (mL) = (5 mg / 236.14 g/mol ) / 10 mM = 2.117 mL
A pre-calculated table for preparing common stock solution concentrations is provided below for convenience.[1]
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 4.2348 mL |
| 5 mg | 21.1739 mL | |
| 10 mg | 42.3478 mL | |
| 5 mM | 1 mg | 0.8470 mL |
| 5 mg | 4.2348 mL | |
| 10 mg | 8.4696 mL | |
| 10 mM | 1 mg | 0.4235 mL |
| 5 mg | 2.1174 mL | |
| 10 mg | 4.2348 mL |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: A flowchart outlining the sequential steps for preparing a stock solution of this compound.
Signaling Pathway of KRAS
Given that (Rac)-ABT-202 has been identified as a pan-KRAS inhibitor, the following diagram depicts a simplified overview of the KRAS signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[2]
Caption: A diagram of the KRAS signaling cascade and the inhibitory action of (Rac)-ABT-202.
References
In Vivo Administration of (Rac)-ABT-202 Dihydrochloride in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of nicotinic acetylcholine receptors (nAChRs). Compounds in this class have demonstrated significant potential as analgesics in various preclinical models of pain. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in animal models to investigate its analgesic, neuroprotective, and anti-inflammatory properties. The following protocols are based on established methodologies for potent nAChR agonists and provide a framework for conducting robust preclinical studies.
Mechanism of Action
(Rac)-ABT-202 acts as an agonist at neuronal nicotinic acetylcholine receptors, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. Activation of these receptors, particularly the α4β2* subtype, is associated with the modulation of neurotransmitter release, leading to analgesic effects. The proposed mechanism involves the enhancement of descending noradrenergic inhibitory pain pathways.
Diagram of the Proposed Signaling Pathway for ABT-202
Caption: Proposed signaling pathway of (Rac)-ABT-202 at the presynaptic terminal.
Data Presentation
The following tables present illustrative quantitative data from hypothetical studies to demonstrate how results can be structured for clear comparison.
Table 1: Analgesic Efficacy of this compound in the Formalin Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Nociceptive Score (Phase I) | % Inhibition (Phase I) | Nociceptive Score (Phase II) | % Inhibition (Phase II) |
| Vehicle (Saline) | - | 55.2 ± 4.8 | - | 120.5 ± 10.2 | - |
| (Rac)-ABT-202 | 1 | 41.5 ± 3.9 | 24.8% | 95.8 ± 8.5 | 20.5% |
| (Rac)-ABT-202 | 3 | 28.1 ± 3.1 | 49.1% | 62.3 ± 6.7 | 48.3% |
| (Rac)-ABT-202 | 10 | 15.6 ± 2.5 | 71.7% | 35.1 ± 4.2 | 70.9% |
| Morphine | 10 | 10.3 ± 1.9 | 81.3% | 22.7 ± 3.1 | 81.2% |
Table 2: Anti-Allodynic Effect of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CCI | % Reversal of Allodynia |
| Sham | - | 14.8 ± 1.2 | 14.5 ± 1.3 | - |
| Vehicle (Saline) | - | 15.0 ± 1.1 | 3.2 ± 0.5 | - |
| (Rac)-ABT-202 | 3 | 14.9 ± 1.3 | 6.8 ± 0.9 | 30.5% |
| (Rac)-ABT-202 | 10 | 15.1 ± 1.0 | 10.5 ± 1.1 | 61.9% |
| (Rac)-ABT-202 | 30 | 14.7 ± 1.2 | 13.2 ± 1.4 | 85.1% |
| Gabapentin | 100 | 15.2 ± 1.4 | 12.8 ± 1.5 | 81.4% |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 25 mg/mL). Ensure complete dissolution.
-
-
Prepare Vehicle:
-
In a sterile tube, combine PEG300 and Tween-80 in a 8:1 ratio (e.g., 400 µL PEG300 and 50 µL Tween-80).
-
-
Formulate the Dosing Solution:
-
To prepare a 2.5 mg/mL suspended solution, add 100 µL of the 25 mg/mL DMSO stock solution to the 450 µL of the PEG300/Tween-80 mixture.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex again immediately before administration to ensure uniform suspension.
-
Note: The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity. Adjust volumes as needed for different final concentrations.
Protocol 2: Assessment of Analgesic Efficacy in the Mouse Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the evaluation of effects on both acute nociceptive and inflammatory pain.
Animals:
-
Male Swiss Webster mice (20-25 g)
Procedure:
-
Acclimation:
-
Acclimate mice to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., morphine, 10 mg/kg, i.p.) 30 minutes prior to formalin injection.
-
-
Induction of Nociception:
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Observation and Scoring:
-
Immediately after injection, place the mouse back into the observation chamber.
-
Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection.
-
Data Analysis:
-
Calculate the mean nociceptive score for each group.
-
Determine the percentage inhibition of nociception for each treatment group compared to the vehicle control.
Diagram of the Formalin Test Experimental Workflow
Caption: Experimental workflow for the mouse formalin test.
Protocol 3: Assessment of Anti-Allodynic Effects in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral nerve injury that results in persistent mechanical allodynia.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve at the mid-thigh level.
-
Place four loose ligatures around the nerve.
-
Close the incision.
-
Allow the animals to recover for 7-14 days for the development of allodynia.
-
-
Baseline Measurement:
-
Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
-
Drug Administration:
-
Administer this compound (e.g., 3, 10, 30 mg/kg, p.o.), vehicle, or a positive control (e.g., gabapentin, 100 mg/kg, p.o.).
-
-
Post-Dose Measurement:
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4 hours).
-
Data Analysis:
-
Calculate the mean paw withdrawal threshold for each group at each time point.
-
Determine the percentage reversal of allodynia compared to the vehicle control.
Logical Relationship in the Formalin Test
Caption: Logical relationship of stimuli and responses in the formalin test.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vivo evaluation of this compound in animal models. Due to the limited publicly available data on this specific racemic compound, these guidelines are based on established methods for other potent nAChR agonists. Researchers should optimize dosages and experimental parameters based on preliminary studies. Careful adherence to these protocols will enable the generation of reliable and reproducible data to characterize the pharmacological profile of this compound and assess its therapeutic potential.
Application Notes and Protocols for (Rac)-ABT-202 Dihydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors, part of the ligand-gated ion channel superfamily, are crucial for various physiological processes in the central nervous system, including learning, memory, and attention. Dysregulation of nAChR signaling is implicated in several neurological disorders, making them a key target for therapeutic development. (Rac)-ABT-202, by activating these receptors, can modulate neuronal excitability and synaptic transmission. These application notes provide a guide for utilizing this compound in electrophysiological studies to investigate its effects on neuronal function.
While specific quantitative data for (Rac)-ABT-202 is limited in publicly available literature, data from the related nAChR agonist ABT-089 can provide valuable insights into its potential selectivity and potency.
Quantitative Data Summary
Due to the limited availability of specific binding affinity (Ki) and potency (EC50/IC50) values for this compound across various nAChR subtypes, the following table presents data for the well-characterized nAChR agonist, ABT-089, to serve as a reference point for experimental design. It is crucial to empirically determine the optimal concentrations for (Rac)-ABT-202 in your specific experimental setup.
Table 1: Pharmacological Profile of the Related nAChR Agonist ABT-089
| Receptor Subtype | Parameter | Value (µM) | Efficacy (% of Nicotine) | Reference |
| α4β2 | EC50 | - | 7-23% | [1] |
| α4α5β2 | - | High Selectivity | - | [1] |
| α6β2 (low sensitivity) | EC50 | 28 | 98% | [1] |
| α6β2* (high sensitivity) | EC50 | 0.11 | 36% | [1] |
| α3β4 | Agonist/Antagonist Activity | >300 (no activity) | - | [1] |
Note: The asterisk () indicates that the precise subunit composition may vary in native receptors.*
Mechanism of Action & Signaling Pathway
(Rac)-ABT-202, as a nicotinic acetylcholine receptor agonist, binds to the extracellular domain of nAChRs. This binding event induces a conformational change in the receptor, leading to the opening of its intrinsic ion channel. The channel is permeable to cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the neuronal membrane. This influx of positive ions increases the excitability of the neuron, bringing it closer to the threshold for firing an action potential. The influx of Ca²⁺ can also act as a second messenger, triggering various intracellular signaling cascades that can modulate gene expression and other cellular functions.
References
Application Notes: (Rac)-ABT-202 Dihydrochloride for Nicotinic Acetylcholine Receptor Binding Assays
For Research Use Only
Introduction
(Rac)-ABT-202 dihydrochloride is the racemic mixture of ABT-202, a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by agonists like acetylcholine or nicotine leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of various downstream signaling pathways. These receptors are implicated in a wide range of physiological processes, including cognitive function, learning, memory, and attention. Dysregulation of nAChR signaling is associated with several neurological disorders, making them a key target for drug discovery and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in receptor binding assays to characterize its interaction with various nAChR subtypes. Included are detailed protocols for competitive binding assays, a summary of the underlying signaling pathways, and templates for data presentation.
Pharmacological Profile
(Rac)-ABT-202 acts as an agonist at nAChRs, mimicking the effect of the endogenous neurotransmitter acetylcholine. Its potential as an analgesic underscores its interaction with nAChR subtypes involved in pain modulation.[1] To fully characterize the pharmacological profile of (Rac)-ABT-202, it is essential to determine its binding affinity (Ki) and functional potency (EC50 or IC50) at various nAChR subtypes. Radioligand binding assays are a fundamental tool for determining the binding affinity of a test compound.
Data Presentation: Binding Affinity of this compound
Quantitative data from receptor binding assays are crucial for comparing the affinity of (Rac)-ABT-202 across different nAChR subtypes. The following table is a template for summarizing such data.
| nAChR Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | IC50 (nM) | Hill Slope |
| α4β2 | [³H]-Cytisine | Rat Brain Cortex | e.g., 15.5 | e.g., 25.0 | e.g., -1.0 |
| α7 | [³H]-Methyllycaconitine | Rat Hippocampus | e.g., 120.3 | e.g., 180.5 | e.g., -0.9 |
| α3β4 | [³H]-Epibatidine | IMR-32 Cells | e.g., 5.2 | e.g., 8.9 | e.g., -1.1 |
| Muscle-type | [¹²⁵I]-α-Bungarotoxin | TE-671 Cells | e.g., >10,000 | e.g., >10,000 | N/A |
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by an agonist such as (Rac)-ABT-202 initiates a cascade of intracellular events, primarily triggered by an influx of calcium ions. This initial signal can propagate through multiple downstream pathways, influencing everything from neurotransmitter release to gene expression.
References
Application Notes and Protocols for (Rac)-ABT-202 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ABT-202 dihydrochloride is the racemic form of ABT-202, a potent agonist of nicotinic acetylcholine receptors (nAChRs). As a member of this class of compounds, it holds potential as an analgesic agent. This document provides essential safety precautions, detailed experimental protocols, and an overview of the relevant signaling pathways for researchers working with this compound.
Safety Precautions
Hazard Identification
-
Toxicological Properties: The toxicological properties of this compound have not been fully elucidated. As a potent nAChR agonist, it is expected to have significant physiological effects, even at low doses. Ingestion, inhalation, or skin contact may be harmful.
-
Route of Exposure: Primary routes of exposure are inhalation of aerosolized powder, ingestion, and skin or eye contact.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: When handling the powder form, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood to prevent inhalation.
Handling and Storage
-
Handling:
-
Handle in a designated area, preferably within a chemical fume hood, to minimize exposure.
-
Avoid generating dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage for the solid form is at 4°C.
-
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Quantitative Data
Specific quantitative data for this compound is limited in publicly available literature. The following table includes data for related nAChR agonists to provide a comparative context.
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| ABT-089 | α4β2* nAChR | Binding Affinity (Ki) | 17 nM | [1] |
| ABT-089 | α6β2* nAChR (high sensitivity) | Functional Activity (EC50) | 0.11 µM | [1] |
| ABT-089 | α6β2* nAChR (low sensitivity) | Functional Activity (EC50) | 28 µM | [1] |
| Compound 29 | N/A | Analgesic Activity (ED50, formalin test, phase 2) | 0.78 mg/kg | [2] |
Note: This table is for illustrative purposes. Researchers should consult primary literature for detailed experimental conditions.
Signaling Pathway
(Rac)-ABT-202 is an agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Upon binding of an agonist like ABT-202, the receptor channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and initiates downstream signaling cascades.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific experimental setup and cell lines or animal models.
In Vitro: nAChR Functional Assay using a Fluorescent Membrane Potential Dye
This protocol assesses the ability of this compound to activate nAChRs by measuring changes in cell membrane potential.
Materials:
-
This compound
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y, PC-12, or transfected HEK293 cells)
-
Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in the assay buffer.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 530 nm excitation, 565 nm emission).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic fluorescence measurements for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the change in fluorescence as a function of the compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
References
Application Notes and Protocols for (Rac)-ABT-202 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(Rac)-ABT-202 dihydrochloride is a nicotinic acetylcholine receptor (nAChR) agonist, available as a racemic mixture. It has been identified as a potential analgesic agent.[1][2] This document provides detailed application notes and experimental protocols for its use in research settings.
Disclaimer: this compound is for research use only and is not intended for human use.[1]
Supplier and Purchasing Information
This compound can be sourced from suppliers specializing in research chemicals. One such supplier is MedChemExpress. When purchasing, it is crucial to obtain the Certificate of Analysis (CoA) to verify the compound's identity and purity.
Table 1: Product and Purchasing Information
| Parameter | Information |
| Supplier | MedChemExpress (and other fine chemical suppliers) |
| Product Name | This compound |
| Form | Racemic mixture |
| Indication | nAChR agonist, potential analgesic |
| Purchasing Note | For Research Use Only. Not for sale to patients.[1] |
Physicochemical Properties and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
Table 2: Physicochemical and Storage Data
| Parameter | Value |
| Molecular Formula | C₉H₁₃N₃ · 2HCl |
| Molecular Weight | 236.14 g/mol |
| Storage (Solid) | 4°C (sealed, away from moisture) |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture).[1] |
| Solubility (In Vitro) | DMSO: ≥ 33.33 mg/mL (requires sonication) |
| Solubility (In Vivo) | ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (forms a clear solution).[1] |
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that, upon activation, allow the influx of cations such as Na⁺ and Ca²⁺, leading to neuronal depolarization. The most abundant nAChR subtypes in the central nervous system are α4β2 and α7. Activation of these receptors can trigger downstream signaling cascades, including the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival.
Diagram of the Nicotinic Acetylcholine Receptor Signaling Pathway:
Caption: nAChR signaling cascade initiated by (Rac)-ABT-202.
Experimental Protocols
4.1. Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution for further dilution in in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly to dissolve the powder.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[1]
4.2. In Vitro Assay: Neuronal Cell Culture
Objective: To assess the activity of this compound on neuronal cells expressing nAChRs.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Calcium imaging reagents (e.g., Fluo-4 AM) or electrophysiology setup
-
Multi-well plates
Protocol (Calcium Imaging Example):
-
Seed neuronal cells onto a multi-well plate suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Establish a baseline fluorescence reading.
-
Apply the this compound working solution to the cells.
-
Record the changes in intracellular calcium concentration by measuring fluorescence intensity over time.
-
Analyze the data to determine the dose-response relationship and calculate the EC₅₀.
4.3. In Vivo Protocol: Rodent Analgesia Models
Objective: To evaluate the analgesic efficacy of this compound in established rodent models of pain.
4.3.1. Preparation of Dosing Solution
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a final dosing volume of 1 mL, sequentially add and mix the following:
-
100 µL of DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline
-
-
This will yield a clear solution with a solubility of at least 2.5 mg/mL.[1] Prepare fresh on the day of the experiment.
4.3.2. Hot Plate Test (Thermal Nociception)
Principle: This test measures the latency of a rodent to react to a thermal stimulus, which is an indicator of sensitivity to pain.
Protocol:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30-60 minutes.
-
Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal on the hot plate.
-
Start a timer immediately and observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.
-
Stop the timer and remove the animal as soon as a response is observed.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compare the reaction latencies between the treated and control groups.
4.3.3. Formalin Test (Inflammatory Pain)
Principle: This model assesses the response to a persistent inflammatory pain stimulus, which has two distinct phases.
Protocol:
-
Acclimatize the animals in individual observation chambers.
-
Administer this compound or vehicle control.
-
After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 1-5% in saline, 20 µL) into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw during two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Compare the duration of nocifensive behaviors between the treated and control groups for each phase.
Diagram of a General In Vivo Analgesia Workflow:
Caption: General workflow for in vivo analgesic testing.
Data Interpretation and Considerations
-
Dose-Response: It is essential to establish a full dose-response curve to determine the potency and efficacy of this compound.
-
Pharmacokinetics: The timing of behavioral testing relative to compound administration should be optimized based on the pharmacokinetic profile of the drug.
-
Subtype Selectivity: Without specific binding data, it is difficult to attribute the observed effects to a particular nAChR subtype. Follow-up studies with selective antagonists would be necessary to dissect the mechanism.
-
Side Effects: Monitor animals for any potential adverse effects, as nAChR activation can have broad physiological consequences.
-
Statistical Analysis: Use appropriate statistical methods to compare treatment groups and determine significance.
These notes and protocols provide a foundation for researchers to begin investigating the properties of this compound. Due to the limited publicly available data on this specific compound, initial experiments should focus on empirical determination of its potency and efficacy in the systems of interest.
References
Troubleshooting & Optimization
(Rac)-ABT-202 dihydrochloride solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-ABT-202 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic form of ABT-202, a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels that play a key role in various physiological processes.
Q2: I've seen conflicting information about ABT-202, with some sources describing it as a KRAS inhibitor. Can you clarify?
This is a valid point of confusion. There appears to be another compound under development by Anbogen Therapeutics, also designated ABT-202, which is described as a second-generation pan-KRAS inhibitor.[3] However, the commercially available this compound is well-established in the literature and by chemical suppliers as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It is crucial to verify the source and intended use of the compound. This guide focuses on the nAChR agonist.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound solid should be stored at 4°C in a sealed container, away from moisture.[1][2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use the in vivo preparation for in vitro experiments?
The in vivo preparations containing co-solvents like PEG300, Tween-80, or SBE-β-CD are specifically formulated to enhance solubility and bioavailability for animal studies. These excipients can have unintended effects on cells in culture. Therefore, it is strongly recommended to use solutions prepared in a suitable in vitro solvent, such as DMSO, for cell-based assays.
Troubleshooting Guide
Issue 1: The compound won't fully dissolve in DMSO.
-
Solution 1: Use Ultrasonication. this compound may require physical assistance to fully dissolve in DMSO.[1][2] Use a sonicator bath to aid dissolution.
-
Solution 2: Use Fresh, Anhydrous DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1] Always use a new, unopened bottle of anhydrous DMSO or a properly stored aliquot from a larger stock.
-
Solution 3: Gentle Warming. Gentle warming of the solution (e.g., to 37°C) may aid dissolution. However, be cautious and avoid excessive heat, which could degrade the compound.
Issue 2: Precipitation is observed when preparing the in vivo formulation.
-
Solution 1: Follow the Correct Order of Solvent Addition. When preparing the mixed-solvent formulation for in vivo use, it is critical to add the solvents in the specified order.[2] A common protocol is to first dissolve the compound in DMSO and then sequentially add the other co-solvents (e.g., PEG300, Tween-80, and finally saline), ensuring the solution is mixed thoroughly after each addition.[1][2]
-
Solution 2: Ensure Complete Dissolution in the Initial Solvent. Before adding subsequent co-solvents, ensure that this compound is completely dissolved in the initial solvent (typically DMSO).
-
Solution 3: Prepare Freshly. In vivo formulations, especially those containing multiple components, are best prepared fresh before each experiment to minimize the risk of precipitation over time.[1]
Issue 3: Inconsistent experimental results.
-
Solution 1: Adhere to Strict Storage Protocols. As mentioned in the FAQs, improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to compound degradation and, consequently, variable results. Always aliquot and store as recommended.
-
Solution 2: Use a Consistent and Validated Protocol. Ensure that the solubilization and preparation methods are consistent across all experiments. Any variation in solvent purity, order of addition, or storage time can introduce variability.
Data Presentation
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 33.33 | 141.15 | Ultrasonication is required. Use of fresh, anhydrous DMSO is critical.[1][2] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Components (v/v) | Final Concentration (mg/mL) | Resulting Solution Type | Notes |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 | Clear solution | Add solvents sequentially.[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 | Suspended solution | Ultrasonication may be needed.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 236.14 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 2.36 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution briefly and then place it in an ultrasonic bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol is adapted from publicly available data sheets and aims to yield a clear solution for injection.[2]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Co-solvent Addition (Sequential):
-
To prepare 1 mL of a 2.5 mg/mL final solution, start with 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
-
Use: This formulation should be prepared fresh on the day of the experiment.
Visualizations
References
Technical Support Center: (Rac)-ABT-202 Dihydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-ABT-202 dihydrochloride. The information is designed to address common issues encountered during in vitro experiments and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of ABT-202, a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] As an agonist, it binds to and activates nAChRs, which are ligand-gated ion channels, leading to the influx of cations (primarily Na+ and Ca2+) and subsequent depolarization of the neuronal membrane. This activation can trigger a variety of downstream signaling events. ABT-202 has been investigated for its analgesic properties.[3]
Q2: What are the key storage and handling recommendations for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of the compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1][2]
Q3: Why is it important that (Rac)-ABT-202 is a racemic mixture?
A3: A racemic mixture contains equal amounts of two enantiomers (mirror-image stereoisomers) of the active compound. It is crucial to recognize that these enantiomers can have different pharmacological properties, including binding affinity, efficacy, and metabolism.[4][5][6] One enantiomer may be more potent or have a different selectivity profile for nAChR subtypes than the other, or one may be inactive or even have off-target effects.[7] This can be a source of experimental variability or unexpected results.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line depends on the specific nAChR subtype of interest.
-
SH-SY5Y: This human neuroblastoma cell line endogenously expresses several nAChR subunits, including α3, α5, β2, and β4, forming functional ganglionic-type nAChRs.[8]
-
HEK293: Human Embryonic Kidney 293 cells are a popular choice for heterologous expression of specific nAChR subunits (e.g., α4β2 or α7), allowing for the study of defined receptor subtypes.[9]
Q5: What are the major downstream signaling pathways activated by nAChR agonists like ABT-202?
A5: Activation of nAChRs, particularly the α7 subtype which has high calcium permeability, can trigger several intracellular signaling cascades. A key pathway involves the influx of Ca2+, which can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to promote cell survival by inhibiting apoptosis. Activated Akt can, in turn, influence downstream targets such as the cAMP response element-binding protein (CREB), which is involved in regulating gene expression related to neuronal plasticity and survival.
Troubleshooting Guide: No Effect Observed in Experiments
Problem 1: Compound-Related Issues
| Potential Cause | Troubleshooting Steps |
| Incorrect Storage or Handling | Ensure the compound has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light and moisture.[1] Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution. |
| Precipitation in Working Solution | This compound is soluble in DMSO.[1][2] When preparing aqueous working solutions, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. If precipitation is observed, gentle warming or sonication may help. For in vivo studies, a specific formulation with PEG300 and Tween-80 can be used.[1] |
| Compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. If you suspect the stock solution has degraded, use a fresh vial of the compound. |
| Racemic Mixture Effects | Be aware that the two enantiomers may have different activities.[4][5] If possible, test the individual (R) and (S) enantiomers of ABT-202 to determine their specific contributions to the observed effects (or lack thereof). The IUPAC name for ABT-202 is (R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, suggesting the (R)-enantiomer is the active form.[3] |
Problem 2: Experimental System and Protocol Issues
| Potential Cause | Troubleshooting Steps |
| Low or Absent nAChR Expression in the Cellular Model | Verify the expression of the target nAChR subunits in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. For heterologous expression systems (e.g., transfected HEK293 cells), confirm transfection efficiency and receptor expression. Incubating nAChR-expressing cell lines at a lower temperature (e.g., 29°C) can sometimes increase receptor expression. |
| Inappropriate nAChR Subtype for ABT-202 | ABT-202 is an agonist for neuronal nAChRs. Ensure your experimental system expresses the relevant subtypes (e.g., α4β2, α7). The affinity and efficacy of ABT-202 can vary between different nAChR subtypes. |
| Receptor Desensitization | Prolonged or high-concentration exposure to nAChR agonists can lead to receptor desensitization, a state where the receptor is unresponsive to further stimulation.[10] Use a range of concentrations and incubation times. For functional assays like calcium imaging or patch clamp, apply the agonist for a short duration. Consider using a lower, more physiologically relevant concentration of the agonist. |
| Incorrect Agonist Concentration | Perform a dose-response curve to determine the optimal concentration of (Rac)-ABT-202 for your specific assay and cell line. The effective concentration can range from nanomolar to micromolar depending on the nAChR subtype and the assay being performed. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected response. For fluorescence-based assays, check the signal-to-background ratio and optimize dye loading conditions. For electrophysiological recordings, ensure the recording conditions are optimal for detecting small currents. |
Quantitative Data
The following table summarizes the available quantitative data for ABT-202 and related compounds from the literature. Note that data for a wide range of nAChR subtypes for ABT-202 specifically is limited.
| Compound | Receptor Subtype | Assay Type | Value (nM) | Notes |
| ABT-202 (unspecified) | Neuronal nAChRs | Analgesic activity in vivo | - | Investigated for its analgesic effects.[3] |
| Nicotine | α4β2 | Calcium Influx | EC50: 19.44 ± 1.02 | In SH-EP1 cells. |
| Nicotine | α6/3β2β3 | Calcium Influx | EC50: 28.34 ± 1.62 | In SH-EP1 cells. |
| Nicotine | α3β4 | Calcium Influx | EC50: 733.3 ± 146.5 | In SH-EP1 cells. |
| Acetylcholine | α4β2 | Patch Clamp (HEK293) | EC50: ~3000 | Human α4β2 receptors.[9] |
| ABT-418 | α4β2 | Patch Clamp (HEK293) | - | Less potent than nicotine and acetylcholine.[9] |
| AP-202 (Antagonist) | α4β2 | Membrane Potential | IC50: ~10 | Potent antagonist.[11] |
Experimental Protocols
In Vitro Calcium Imaging Protocol
This protocol is designed to measure changes in intracellular calcium in response to this compound in a cell line such as SH-SY5Y or transfected HEK293 cells.
Materials:
-
This compound
-
SH-SY5Y or HEK293 cells expressing the nAChR of interest
-
Cell culture medium (e.g., DMEM/F12)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
-
Washing: Remove the loading buffer and wash the cells 2-3 times with HBSS to remove excess dye.
-
Compound Preparation: Prepare a series of dilutions of this compound in HBSS at 2x the final desired concentration.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time. An initial rapid increase in fluorescence indicates a calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response or as a percentage of a control agonist (e.g., nicotine).
-
Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Whole-Cell Patch Clamp Protocol
This protocol provides a general framework for recording nAChR-mediated currents in response to this compound in HEK293 cells transiently expressing the nAChR of interest.
Materials:
-
HEK293 cells
-
Plasmids encoding the desired nAChR subunits
-
Transfection reagent
-
External (extracellular) solution (e.g., in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal (intracellular) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2)
-
Patch clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the plasmids encoding the nAChR subunits. Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.
-
Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a transfected cell with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Compound Application:
-
Prepare a solution of this compound in the external solution at the desired concentration.
-
Using a fast perfusion system, apply the agonist solution to the cell for a brief period (e.g., 1-2 seconds) to evoke a current.
-
-
Data Acquisition and Analysis:
-
Record the inward current elicited by the agonist.
-
Wash the cell with the external solution between applications to allow for recovery from desensitization.
-
Apply a range of agonist concentrations to generate a dose-response curve and determine the EC50.
-
Visualizations
Experimental Workflow for Troubleshooting
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ABT-202 - Wikipedia [en.wikipedia.org]
- 4. Racemates versus enantiomerically pure drugs: putting high-performance liquid chromatography to work in the selection process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synergypublishers.com [synergypublishers.com]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. High affinity and low affinity heteromeric nicotinic acetylcholine receptors at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-ABT-202 Dihydrochloride Concentration for Experimental Success
Welcome to the technical support center for researchers utilizing (Rac)-ABT-202 dihydrochloride in their experiments. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of this potent neuronal nicotinic acetylcholine receptor (nAChR) agonist in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic form of ABT-202, a compound that functions as an agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems. As an agonist, (Rac)-ABT-202 binds to and activates these receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. This activation leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium, which in turn modulates neuronal excitability and signaling.
Q2: How should I prepare and store stock solutions of this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at 4°C, protected from moisture. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.
For in vivo studies, a common vehicle for administration is a suspension prepared by dissolving the compound in a mixture of solvents. One suggested protocol involves a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 2.5 mg/mL.[1] It is recommended to prepare this suspension fresh on the day of the experiment.
Q3: I am not observing the expected agonist effect in my cell-based assay. What could be the issue?
A3: Several factors could contribute to a lack of response. First, verify the optimal concentration range for your specific cell line and nAChR subtype expression. If the concentration is too low, it may not be sufficient to elicit a response. Conversely, very high concentrations can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation. It is crucial to perform a concentration-response curve to determine the optimal working concentration. Also, ensure your cells are healthy and are known to express the nAChR subtypes targeted by ABT-202. Finally, check the integrity of your compound and the accuracy of your dilutions.
Q4: I am observing high variability in my experimental replicates. What are the common causes?
A4: High variability can stem from several sources. Inconsistent cell seeding density across wells can lead to different numbers of receptors available for stimulation. Ensure a homogenous cell suspension during plating. Pipetting errors, especially with small volumes of concentrated compounds, can also introduce significant variability. Use calibrated pipettes and appropriate techniques. Edge effects in multi-well plates can also be a factor; consider leaving the outer wells empty and filling them with sterile buffer or media to maintain a humidified environment. Lastly, ensure that your assay readout is stable and that the incubation times are consistent across all wells.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal | - Sub-optimal drug concentration- Low nAChR expression in the cell line- Receptor desensitization- Compound degradation | - Perform a concentration-response curve (e.g., 10 nM to 100 µM) to find the optimal concentration.- Confirm nAChR expression using techniques like RT-PCR, Western blot, or immunofluorescence.- Reduce incubation time or agonist concentration to minimize desensitization.- Prepare fresh stock solutions and dilutions. |
| High Background Signal | - Autofluorescence of the compound- Non-specific binding | - Run a control with the compound in the absence of cells to check for autofluorescence.- Include a vehicle control (e.g., DMSO) to determine the baseline signal.- If using a fluorescent dye, optimize dye concentration and loading conditions. |
| Inconsistent Results | - Pipetting errors- Inconsistent cell plating- Edge effects | - Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation. |
Electrophysiology Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| No Drug-Induced Current | - Incorrect drug concentration- Receptor desensitization- Poor seal resistance in patch-clamp | - Test a range of concentrations, starting from the low nanomolar range.- Apply the agonist for short durations to avoid desensitization.- Ensure a gigaohm seal before applying the drug. |
| Run-down of Current | - Receptor desensitization- Cellular dialysis in whole-cell configuration | - Use a perfusion system for rapid application and washout of the agonist.- Include ATP and GTP in your internal solution to maintain cellular health. |
| Noisy Recording | - Electrical interference- Poor grounding | - Ensure all equipment is properly grounded to a single point.- Isolate the setup from sources of electrical noise (e.g., centrifuges, pumps). |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Analgesic Effect | - Insufficient dose- Poor bioavailability | - Perform a dose-response study to determine the effective dose. Doses of 0.3 and 1 mg/kg have been reported for a similar compound, AP-202, in rats.[2]- Ensure proper formulation and administration of the compound. |
| Adverse Effects | - Off-target effects- Dose is too high | - Start with a lower dose and gradually increase it while monitoring for any adverse reactions.- Consult literature for known off-target effects of nAChR agonists. |
Quantitative Data Summary
While specific concentration-response data for this compound is not widely available in the public domain, the following table provides a general guideline based on a structurally related compound, AP-202, which is described as a potent and selective α4β2 nAChR antagonist.[2] Researchers should use this as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
| Parameter | Value | Receptor/Model | Notes |
| IC50 (AP-202) | ~10 nM | α4β2 nAChR | This value is for an antagonist, but provides an indication of the affinity for the receptor.[2] |
| In Vivo Dose (AP-202) | 0.3 and 1 mg/kg | Rat model of nicotine self-administration | Subcutaneous administration.[2] |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Imaging Assay
This protocol describes a fluorescence-based calcium imaging assay to measure the activation of nAChRs in a cell line expressing the receptor of interest (e.g., SH-SY5Y cells).
-
Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare a series of dilutions of this compound in an appropriate assay buffer. Also, prepare a vehicle control (buffer with the same final concentration of DMSO).
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Agonist Addition: Using the plate reader's injection system, add the different concentrations of this compound or the vehicle control to the wells.
-
Fluorescence Measurement: Immediately after agonist addition, continuously record the fluorescence intensity over time (e.g., for 5-10 minutes) to capture the calcium influx.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Plot the ΔF against the log of the agonist concentration to generate a concentration-response curve and determine the EC50 value.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of nAChR activation by (Rac)-ABT-202.
Experimental Workflow
Caption: Workflow for optimizing (Rac)-ABT-202 concentration.
References
- 1. Fig. 1.3, [Nicotinic acetylcholine receptor (nAChR)-mediated signaling...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (Rac)-ABT-202 dihydrochloride in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with (Rac)-ABT-202 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 33.33 mg/mL (141.15 mM), though ultrasonic assistance may be needed.[1] It is important to use newly opened, hygroscopic DMSO, as moisture can affect solubility.[1]
Q2: How should I store the solid compound and its stock solutions?
Solid this compound should be stored at 4°C in a sealed container, away from moisture.[1] Stock solutions in solvent can be stored under the following conditions:
For all stored solutions, it is recommended to keep them in sealed containers to protect from moisture.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation upon dissolution or after storage can be due to several factors, including solvent choice, concentration, and storage temperature. If you observe this, you can try the following:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Gentle Warming: Gently warm the solution. However, be cautious as excessive heat can lead to degradation.
-
Solvent Check: Ensure you are using a high-purity, anhydrous solvent. The presence of water can significantly impact the solubility of hygroscopic compounds.[1]
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[2]
Q4: I suspect my this compound is degrading in my experimental conditions. How can I assess its stability?
To assess the stability of this compound in a specific solvent or under particular experimental conditions, you can perform a simple stability study. This typically involves incubating the compound solution under your experimental conditions and monitoring its concentration over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for a basic stability study is provided in the "Experimental Protocols" section below.
Q5: What are the common factors that can lead to the degradation of this compound?
-
Temperature: Elevated temperatures can accelerate chemical degradation.[3]
-
pH: The stability of compounds can be pH-dependent. Hydrolysis is a common degradation pathway that can be catalyzed by acidic or basic conditions.[3]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.[3][4]
-
Oxygen: Oxidative degradation can occur, particularly for molecules susceptible to oxidation.
It is advisable to protect solutions of this compound from prolonged exposure to high temperatures and light.
Data Presentation
Table 1: Solubility and Recommended Storage Conditions for this compound
| Parameter | Details | Reference |
| Molecular Formula | C9H15Cl2N3 | [1] |
| Molecular Weight | 236.14 g/mol | [1] |
| Appearance | Solid (Light brown to brown) | [1] |
| Recommended Solvent (In Vitro) | DMSO | [1] |
| Solubility in DMSO | 33.33 mg/mL (141.15 mM) | [1] |
| Storage of Solid Compound | 4°C, sealed, away from moisture | [1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (sealed) | [1][2] |
Experimental Protocols
Protocol: Basic Stability Assessment of this compound in a Chosen Solvent
Objective: To determine the stability of this compound in a specific solvent over a defined period under controlled temperature conditions.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, PBS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column suitable for the analysis of small molecules
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.[1]
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the same solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Aliquot the diluted solution into several autosampler vials.
-
-
Time Zero (T=0) Analysis:
-
Immediately analyze one of the prepared vials using the developed HPLC method. This will serve as the initial concentration reference.
-
-
Incubation:
-
Place the remaining vials in an incubator or water bath set to the desired experimental temperature. Protect the vials from light if photodegradation is a concern.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Allow the vial to return to room temperature.
-
Analyze the sample using the same HPLC method as for the T=0 sample.
-
-
Data Analysis:
-
For each time point, determine the peak area of the this compound peak from the HPLC chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting common stability issues with this compound.
References
Troubleshooting common issues in (Rac)-ABT-202 dihydrochloride assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing assays with (Rac)-ABT-202 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a racemic mixture of ABT-202, which acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2][3] nAChRs are ligand-gated ion channels, and their activation by an agonist like ABT-202 leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization of neuronal and other excitable cells.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound solid should be stored at 4°C, sealed away from moisture. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to seal the storage container to prevent moisture absorption.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has good solubility in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of the compound in fresh, anhydrous DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound. Note that the hygroscopic nature of DMSO can significantly impact solubility, so using a newly opened bottle is recommended.
Q4: I am observing high variability between my assay replicates. What could be the cause?
A4: High variability in nAChR assays can stem from several factors. Inconsistent cell seeding density, variations in reagent addition (pipetting errors), or edge effects in multi-well plates are common culprits. Ensure your cell suspension is homogenous and that you are using calibrated pipettes. To minimize edge effects, consider not using the outer wells of the plate or filling them with a buffer to maintain humidity.
Q5: My functional assay is showing a low signal-to-background ratio. How can I improve it?
A5: A low signal-to-background ratio can be due to low nAChR expression in your cell line, inefficient loading of fluorescent dyes (for calcium or membrane potential assays), or high background fluorescence. To improve nAChR expression, you can try incubating your cells at a lower temperature (e.g., 29°C) for 48-72 hours before the assay. Optimizing dye concentration and incubation time is also critical. Additionally, check for autofluorescence of your test compound.
Q6: Does the racemic nature of this compound affect experimental results?
A6: Yes, the racemic nature can be a significant factor. Enantiomers of a chiral compound can have different affinities and efficacies for their biological targets. This means that the two enantiomers in (Rac)-ABT-202 may contribute differently to the observed biological activity. For mechanistic studies, it may be beneficial to test the individual enantiomers if they are available.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Assay Buffer
-
Possible Cause: The compound may be precipitating upon dilution from a DMSO stock into an aqueous assay buffer.
-
Troubleshooting Steps:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to maintain compound solubility without affecting cell health.
-
Use a Surfactant: Including a small amount of a biocompatible surfactant, such as Pluronic F-127, in your assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm Assay Buffer: Warming the assay buffer to the experimental temperature before adding the compound can sometimes prevent precipitation.
-
Check pH of Assay Buffer: The solubility of compounds can be pH-dependent. Ensure your assay buffer pH is appropriate and consistent.
-
Issue 2: Inconsistent or No Response in Functional Assays (Calcium Imaging or Membrane Potential)
-
Possible Cause: This could be due to issues with the cells, the compound, or the assay protocol itself.
-
Troubleshooting Steps:
-
Verify Cell Health and Receptor Expression: Ensure your cells are healthy, within a low passage number, and are known to express the nAChR subtype of interest.
-
Confirm Compound Activity: Test a fresh dilution of your this compound stock solution. If possible, use a positive control agonist (e.g., nicotine or acetylcholine) to confirm that the cells are responding as expected.
-
Optimize Agonist Concentration: For antagonist screening, using the agonist at a concentration that produces about 80-90% of the maximal response (EC₈₀-EC₉₀) is recommended to ensure sensitivity to inhibition.
-
Check Dye Loading: For fluorescence-based assays, ensure that the cells are being loaded with the dye efficiently. Optimize dye concentration and loading time.
-
Issue 3: High Non-Specific Binding in Radioligand Binding Assays
-
Possible Cause: The radioligand may be binding to non-receptor components in your membrane preparation or to the filter plate itself.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Increase the concentration of bovine serum albumin (BSA) or use other blocking agents in your binding buffer.
-
Reduce Membrane Protein Concentration: Titrate the amount of membrane protein used in the assay to find the optimal concentration that gives a good specific binding signal.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to remove unbound radioligand more effectively.
-
Use a Different Radioligand: If high non-specific binding persists, consider using a different radioligand with a better signal-to-noise ratio.
-
Experimental Protocols
Protocol 1: nAChR Radioligand Binding Assay
This protocol is a general guideline and should be optimized for the specific nAChR subtype and radioligand being used.
Materials:
-
Cell membranes expressing the nAChR of interest
-
Radioligand (e.g., [³H]-Epibatidine)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Nicotine)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, radioligand at a concentration near its Kd, and cell membranes.
-
Non-specific Binding: Add binding buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM nicotine), and cell membranes.
-
Competition: Add binding buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the specific binding as a function of the this compound concentration to determine the IC₅₀.
Protocol 2: Calcium Imaging Assay using Fura-2 AM
Materials:
-
Cells expressing the nAChR of interest plated in black-walled, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound
-
Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio (F340/F380).
-
Add the agonist to the wells and immediately begin recording the change in fluorescence ratio over time.
-
-
Data Analysis:
Protocol 3: Membrane Potential Assay
Materials:
-
Cells expressing the nAChR of interest plated in black-walled, clear-bottom 96-well plates
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the agonist and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence as a function of the this compound concentration to determine the EC₅₀.[4]
-
Quantitative Data Summary
| Parameter | This compound | Notes |
| Molecular Weight | 236.14 g/mol | |
| Solubility (DMSO) | ≥ 33.33 mg/mL (141.15 mM) | Ultrasonic treatment may be required.[1] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | Sealed from moisture.[2] |
Visualizations
Signaling Pathway of nAChR Activation
Caption: nAChR activation by ABT-202 leads to ion influx and downstream signaling.
Experimental Workflow for Functional Assays
Caption: General workflow for cell-based functional assays.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low assay signal.
References
How to prevent degradation of (Rac)-ABT-202 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (Rac)-ABT-202 dihydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For short-term storage (up to one month), stock solutions can be kept at -20°C. For long-term storage (up to six months), it is advisable to store aliquots at -80°C.[1] Always ensure solutions are in tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q3: Is this compound sensitive to light?
Yes, compounds containing a pyridine ring can be susceptible to photodegradation.[2] It is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a pyridine ring and a secondary amine in the pyrrolidine ring, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The molecule may undergo hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The secondary amine in the pyrrolidine ring is a potential site for oxidation, which can be initiated by exposure to air, peroxides, or certain metal ions.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of the pyridine ring.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound due to improper storage or handling. | 1. Verify that the solid compound and stock solutions have been stored according to the recommended conditions (see FAQs). 2. Prepare fresh stock solutions from solid material. 3. Perform a purity check of the compound using a suitable analytical method like HPLC (see Experimental Protocols). |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Review the experimental conditions for potential stressors such as extreme pH, exposure to light, or the presence of oxidizing agents. 2. If possible, identify the degradation products using LC-MS analysis. 3. Follow the preventative measures outlined in this guide to minimize further degradation. |
| Precipitation of the compound in aqueous solutions | Poor solubility of the dihydrochloride salt in neutral or basic aqueous buffers. | 1. Ensure the pH of the aqueous solution is acidic to maintain the protonated and more soluble form of the compound. 2. Consider the use of a co-solvent if compatible with the experimental system. |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Container | Additional Precautions |
| Solid | 4°C | Long-term | Tightly sealed | Protect from moisture |
| Stock Solution | -20°C | Up to 1 month | Tightly sealed, amber vial | Protect from light and moisture |
| Stock Solution | -80°C | Up to 6 months | Tightly sealed, amber vial | Protect from light and moisture |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general-purpose, stability-indicating reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of 50 µg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (Mobile Phase A) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the main peak of (Rac)-ABT-202 and any additional peaks corresponding to impurities or degradation products.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in foil and kept under the same temperature conditions.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the initial mobile phase of the HPLC method.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
For identification of major degradation products, LC-MS analysis is recommended.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-ABT-202 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with (Rac)-ABT-202 dihydrochloride. The focus is on strategies to improve its bioavailability.
Troubleshooting Guide
Issue: Low or inconsistent plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
Even as a dihydrochloride salt, the free base form of (Rac)-ABT-202 may have limited aqueous solubility, leading to poor dissolution in the gastrointestinal (GI) tract.
Solutions:
-
Formulation Optimization:
-
Co-solvents and Surfactants: Employing a vehicle containing co-solvents (e.g., PEG300, DMSO) and surfactants (e.g., Tween-80) can significantly enhance the solubility of the compound.[1] A common starting point is a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Complexation: The use of cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can form inclusion complexes that increase the aqueous solubility of the drug.[2] A suggested formulation involves dissolving the compound in a 20% SBE-β-CD solution in saline.[2]
-
Particle Size Reduction: While not explicitly studied for this compound, micronization or nanosizing can increase the surface area of the drug particles, potentially improving the dissolution rate.[3]
-
Possible Cause 2: Chemical Instability in the GI Tract
The compound may be susceptible to degradation in the acidic environment of the stomach or enzymatic degradation in the intestines.
Solutions:
-
Enteric Coating: For solid dosage forms, an enteric coating can protect the compound from the low pH of the stomach and allow for its release in the more neutral pH of the small intestine.
-
pH-adjusted Formulations: For liquid formulations, using a buffer system to maintain a more favorable pH might reduce degradation.
Possible Cause 3: Poor Permeability across the Intestinal Epithelium
The ability of this compound to pass through the intestinal wall into the bloodstream may be limited.
Solutions:
-
Permeation Enhancers: The inclusion of excipients that can transiently and safely increase the permeability of the intestinal epithelium could be explored. However, this requires careful toxicological evaluation.
-
Lipid-Based Formulations: While the compound is a salt, formulating it in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) could enhance absorption, potentially by promoting lymphatic uptake.
Possible Cause 4: First-Pass Metabolism
The compound may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.
Solutions:
-
Route of Administration: If oral bioavailability remains low despite formulation optimization, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass the GI tract and first-pass metabolism. A sample formulation for IP injection has been described.[1]
-
Co-administration with Metabolic Inhibitors: In preclinical studies, co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to elucidate the impact of first-pass metabolism. This is a research tool and not a clinical strategy.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is the racemic form of ABT-202, a nicotinic acetylcholine receptor (nAChR) agonist.[1] It is a light brown to brown solid with a molecular weight of 236.14 g/mol and a chemical formula of C9H15Cl2N3.[1]
Q2: What is the solubility of this compound?
A2: It is soluble in DMSO at a concentration of 33.33 mg/mL.[1] For in vivo studies, formulations have been developed to achieve a concentration of at least 2.5 mg/mL in vehicles containing co-solvents and surfactants or cyclodextrins.[1][2]
Q3: Are there any published in vivo pharmacokinetic data for this compound?
Q4: How should I prepare this compound for oral administration in animal studies?
A4: Two starting formulations have been suggested by suppliers:
-
Suspended Solution: A vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to prepare a 2.5 mg/mL suspension.[1]
-
Cyclodextrin Formulation: A suspension can also be prepared using 20% SBE-β-CD in saline.[2]
It is crucial to ensure the formulation is homogenous before each administration.
Q5: What analytical methods can be used to quantify this compound in plasma?
A5: While a specific method for the racemate is not detailed, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of ABT-202 in human plasma.[4] This method would likely be adaptable for the racemic compound in animal plasma samples.
Data Presentation
Table 1: In Vivo Formulation Components for this compound
| Formulation Type | Component | Percentage/Concentration | Purpose | Reference |
| Suspended Solution | DMSO | 10% | Co-solvent | [1] |
| PEG300 | 40% | Co-solvent | [1] | |
| Tween-80 | 5% | Surfactant | [1] | |
| Saline | 45% | Vehicle | [1] | |
| Cyclodextrin Suspension | SBE-β-CD | 20% in Saline | Complexing Agent | [2] |
| DMSO | 10% (of final volume) | Co-solvent | [2] |
Experimental Protocols
Protocol 1: Preparation of a Suspended Solution for Oral Gavage (Based on MedChemExpress Protocol)
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Surfactant: Add Tween-80 and vortex until the solution is homogenous.
-
Add Vehicle: Add saline to reach the final desired volume and concentration (e.g., 2.5 mg/mL).
-
Ensure Homogeneity: Vortex thoroughly before each animal administration to ensure a uniform suspension.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Plasma Concentration Analysis (General Method)
-
Objective: To determine the concentration of this compound in plasma samples.
-
Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Standard Curve: Prepare a standard curve by spiking known concentrations of this compound into blank plasma and processing it in the same manner as the study samples.
Visualizations
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
Caption: Simplified signaling pathway of nAChR agonists leading to neuroprotection.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing variability in (Rac)-ABT-202 dihydrochloride experiments
Welcome to the technical support center for (Rac)-ABT-202 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of ABT-202, a potent agonist of nicotinic acetylcholine receptors (nAChRs). Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels, leading to neuronal excitation. It has been investigated for its analgesic properties.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability and minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store at 4°C in a sealed container, protected from moisture.[1]
-
In Solvent: For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Always use sealed containers and protect from moisture.[1][2] Avoid repeated freeze-thaw cycles.[2]
Q3: The compound is a racemic mixture. What are the implications for my experiments?
A racemic mixture contains equal amounts of two enantiomers (mirror-image molecules).[3][4] It is crucial to understand that in a biological system, these enantiomers can have different pharmacological properties.[5] One enantiomer may be more active (the eutomer) while the other may be less active or inactive (the distomer), or even contribute to off-target effects or toxicity.[5] This can be a source of variability if the ratio of enantiomers changes or if experimental conditions selectively favor one over the other. For critical studies, consider obtaining the individual enantiomers if available.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results can stem from several factors related to the compound, assay conditions, or cell handling. Here are some common culprits:
-
Compound Instability: this compound, like many small molecules, can degrade over time, especially if not stored correctly. Degradation can lead to a decrease in the effective concentration of the active compound.
-
Solubility Issues: Poor solubility can lead to an inaccurate final concentration in your assay medium. Ensure the compound is fully dissolved in your stock solvent before further dilution.
-
Cell Health and Density: Variations in cell health, passage number, and plating density can significantly impact the cellular response to a compound.[6]
-
Assay Protocol Variability: Inconsistent incubation times, temperatures, or reagent concentrations can all contribute to variability.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay plates.
-
Lower than expected potency or efficacy.
-
High variability between replicate wells.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solubility issues.
Detailed Steps:
-
Verify Stock Solution: this compound has a reported solubility of up to 33.33 mg/mL in DMSO, but this may require ultrasonication.[7] Visually inspect your stock solution for any precipitate.
-
Aid Dissolution: If precipitation is present in the stock, try gentle warming in a 37°C water bath and vortexing. For fresh preparations, use of an ultrasonic bath is recommended.[7]
-
Use High-Quality Solvent: The product data sheet notes that hygroscopic DMSO can significantly impact solubility.[1] Use fresh, anhydrous DMSO for preparing stock solutions.
-
Evaluate Final Concentration: Ensure that the final concentration in your aqueous assay buffer does not exceed the compound's aqueous solubility limit. Dihydrochloride salts can sometimes have reduced solubility in buffers with high chloride ion concentrations (common ion effect).
-
Consider Co-solvents: If aqueous solubility is a persistent issue, consider the use of a low percentage of a co-solvent like PEG300 in your final assay medium, as used in the in vivo formulation.[7] However, always run a vehicle control to ensure the co-solvent does not affect your experimental outcome.
Issue 2: Compound Degradation
Symptoms:
-
Gradual or sudden loss of compound activity over time.
-
Discoloration of stock solutions.
-
Inconsistent results from day to day.
Troubleshooting Workflow:
Caption: Workflow for investigating compound degradation.
Detailed Steps:
-
Review Storage Practices: Confirm that both solid compound and stock solutions are stored as recommended (see FAQ 2).[1][2][7] Ensure containers are tightly sealed to protect from moisture, as the compound is hygroscopic.[1]
-
Prepare a Fresh Stock: The most straightforward way to test for degradation is to prepare a fresh stock solution from the solid compound and compare its activity to the old stock in a side-by-side experiment.
-
Aliquot Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[2]
-
Protect from Light: While specific photostability data is not available, it is good practice to protect solutions from prolonged exposure to light.
Data and Protocols
Solubility Data
| Solvent/Vehicle | Maximum Concentration/Solubility | Notes |
| DMSO | 33.33 mg/mL (141.15 mM) | Requires ultrasonication.[7] Use fresh, anhydrous DMSO.[1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (10.59 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[7] |
| In Vivo Formulation 2 | 2.5 mg/mL (10.59 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline). Suspended solution.[7] |
Experimental Protocols
Protocol 1: General In Vitro Nicotinic Acetylcholine Receptor (nAChR) Activation Assay
This protocol is a general guide for a cell-based fluorescence assay to measure nAChR activation and can be adapted for this compound.
Principle: This assay utilizes a membrane potential-sensitive dye. Activation of nAChRs, which are ion channels, causes an influx of cations, leading to cell membrane depolarization. This change in membrane potential is detected as a change in fluorescence intensity.
Materials:
-
TE671 cell line (expresses muscle-type nAChRs) or other suitable cell line expressing the nAChR subtype of interest.[6]
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Positive control agonist (e.g., nicotine, epibatidine).[6]
-
Antagonist for control experiments (e.g., mecamylamine).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Workflow:
Caption: Workflow for a typical in vitro nAChR fluorescence assay.
Methodology:
-
Cell Plating: Plate cells at an appropriate density in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: The following day, remove the culture medium and add the membrane potential dye prepared in assay buffer. Incubate according to the manufacturer's instructions.
-
Compound Preparation: Prepare a separate 96-well plate with serial dilutions of this compound at a concentration higher than the final desired concentration (e.g., 4x). Include wells with positive controls, negative controls (assay buffer/vehicle), and antagonists.
-
Fluorescence Reading: Place the cell plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for a short period (e.g., 20 seconds).[6]
-
Compound Addition: Configure the plate reader to automatically add the compounds from the compound plate to the cell plate.
-
Data Acquisition: Immediately after compound addition, record the fluorescence signal kinetically for a period of 2-5 minutes.
-
Data Analysis: The change in fluorescence is proportional to nAChR activation. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Signaling Pathway
(Rac)-ABT-202 is an agonist for nicotinic acetylcholine receptors (nAChRs). The binding of (Rac)-ABT-202 to the nAChR leads to the opening of the ion channel, resulting in downstream cellular effects.
Caption: Simplified signaling pathway for (Rac)-ABT-202 at nAChRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Quality control measures for (Rac)-ABT-202 dihydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control measures for (Rac)-ABT-202 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of ABT-202, a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] It is utilized in research as an analgesic. As a racemic mixture, it contains equal amounts of both enantiomers, which may have different pharmacological activities.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1] The compound should be stored in a sealed container, away from moisture.
Q3: I am observing poor solubility of the compound in my aqueous buffer. What can I do?
A3: this compound is a salt and should have reasonable aqueous solubility. However, if you encounter issues, consider the following:
-
pH Adjustment: Ensure the pH of your buffer is compatible with the compound's stability and solubility.
-
Co-solvents: For in vivo studies, a common practice is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as a mixture of PEG300, Tween-80, and saline.[1]
-
Sonication: Gentle sonication can help to dissolve the compound.
Q4: What are the critical quality attributes to consider for this compound?
A4: The critical quality attributes for this compound include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Assay of the compound's concentration and profile of any impurities.
-
Enantiomeric Purity: As it is a racemic mixture, the ratio of the two enantiomers should be 50:50. Any deviation would be considered an impurity.[3][4]
-
Residual Solvents: Levels of any remaining solvents from the synthesis process.
-
Stability: How the compound's quality attributes change over time under specific storage conditions.[5][6]
Q5: Why is chiral separation important for this compound?
A5: Although this compound is supplied as a racemate, it is crucial to confirm the 1:1 ratio of enantiomers. The two enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[7] Therefore, any deviation from a 50:50 ratio would represent an impurity and could affect experimental outcomes. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis.
Troubleshooting Guides
Chiral HPLC Analysis
Issue 1: Poor or no separation of enantiomers.
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Not all CSPs are suitable for all compounds. Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for (Rac)-ABT-202.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the mobile phase. For normal-phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous buffer.[8]
-
-
Possible Cause: Incorrect temperature.
-
Solution: Temperature can significantly impact chiral recognition. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) using a column oven.[8]
-
Issue 2: Peak tailing.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: For basic compounds like (Rac)-ABT-202, interactions with residual silanols on silica-based CSPs can cause tailing. Add a small amount of a basic modifier to the mobile phase, such as diethylamine or triethylamine (typically 0.1%).[8]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the amount of sample injected onto the column.
-
Issue 3: Irreproducible retention times.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Chiral stationary phases may require longer equilibration times than standard achiral columns, especially after changing the mobile phase. Equilibrate the column with at least 20-30 column volumes of the new mobile phase.[8]
-
-
Possible Cause: Mobile phase instability.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
General Quality Control
Issue: Out-of-specification purity result.
-
Possible Cause: Degradation of the compound.
-
Solution: Review the storage conditions and age of the compound. If improperly stored or past its recommended use-by date, the compound may have degraded. Perform a stability study to identify degradation products.[5]
-
-
Possible Cause: Contamination.
-
Solution: Ensure all glassware, solvents, and equipment used for sample preparation and analysis are clean and free of contaminants.
-
-
Possible Cause: Presence of synthesis-related impurities.
Data Presentation
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | IR, ¹H-NMR, MS |
| Assay | 98.0% - 102.0% | HPLC-UV |
| Enantiomeric Ratio (S/R) | 49.0% - 51.0% | Chiral HPLC-UV |
| Individual Impurity | ≤ 0.1% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Residual Solvents | Meets ICH Q3C limits | GC-FID/MS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Table 2: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Source |
| Starting Materials | Incomplete reaction |
| By-products | Side reactions during synthesis |
| Enantiomeric Impurity | Incomplete resolution or racemization |
| Degradation Products | Exposure to light, heat, or incompatible pH |
| Residual Solvents | Solvents used in synthesis and purification |
| Inorganic Impurities | Reagents, catalysts, and inorganic salts from the manufacturing process.[3][4] |
Experimental Protocols
Protocol 1: Purity and Enantiomeric Ratio Determination by Chiral HPLC
1. Objective: To determine the purity and enantiomeric ratio of this compound.
2. Materials:
-
This compound sample
-
Reference standard of this compound
-
HPLC grade hexane, isopropanol, and diethylamine
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 0.5 mg/mL in mobile phase
4. Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Accurately weigh and dissolve the this compound sample and reference standard in the mobile phase to the target concentration.
-
Inject a blank (mobile phase), followed by the reference standard solution, and then the sample solution.
-
Identify the peaks corresponding to the two enantiomers based on the chromatogram of the reference standard.
-
Calculate the area percentage of each enantiomer and any impurities. The enantiomeric ratio is the ratio of the peak areas of the two enantiomers. The purity is calculated by dividing the sum of the areas of the two enantiomer peaks by the total area of all peaks.
Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy
1. Objective: To confirm the chemical structure of this compound.
2. Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆)
-
NMR tubes
3. Procedure:
-
Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Compare the chemical shifts, splitting patterns, and integration values of the obtained spectrum with a reference spectrum or with the expected structure of (Rac)-ABT-202. The proton signals of the pyridine ring and the piperazine ring should be identifiable.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 5. ijsdr.org [ijsdr.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
Validation & Comparative
Comparative Analysis of (Rac)-ABT-202 Dihydrochloride and Other Nicotinic Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (Rac)-ABT-202 dihydrochloride against other well-characterized nicotinic acetylcholine receptor (nAChR) agonists. Due to the limited publicly available data on the specific binding affinities and functional potencies of (Rac)-ABT-202, this document focuses on providing a framework for comparison by presenting data for established nicotinic agonists and detailing the experimental protocols necessary to generate such comparative data.
This compound is the racemic form of ABT-202, a compound developed by Abbott Laboratories as a potent agonist of neuronal nicotinic acetylcholine receptors with potential analgesic applications.[1] While detailed pharmacological data for ABT-202 is scarce in the public domain, a comparative analysis with other nicotinic agonists is crucial for understanding its potential therapeutic utility and selectivity profile.
Quantitative Comparison of Nicotinic Agonists
To facilitate a comparative understanding, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-known nicotinic agonists at various human nAChR subtypes. This data, gathered from publicly available literature, serves as a benchmark against which this compound could be compared once its pharmacological data becomes available.
Table 1: Comparative Binding Affinities (Ki) of Nicotinic Agonists at Human nAChR Subtypes
| Compound | α4β2 (Ki, nM) | α7 (Ki, nM) | α3β4 (Ki, nM) | α1β1δγ (muscle) (Ki, nM) |
| (Rac)-ABT-202 | Data not available | Data not available | Data not available | Data not available |
| Nicotine | ~1 | ~1600 | Data not available | Data not available |
| Varenicline | 0.06 | 322 | Data not available | Data not available |
| Epibatidine | ~0.02 | Data not available | Data not available | Data not available |
| Cytisine | 0.17 | 4200 | >3000-fold lower than α4β2 | Data not available |
| A-85380 | 0.05 | 148 | Data not available | 314 |
Note: Ki values can vary depending on the experimental conditions, including the radioligand and cell system used.
Table 2: Comparative Functional Potencies (EC50) and Efficacies of Nicotinic Agonists at Human nAChR Subtypes
| Compound | nAChR Subtype | EC50 (µM) | Relative Efficacy (% of Acetylcholine) |
| (Rac)-ABT-202 | Data not available | Data not available | Data not available |
| Nicotine | α4β2 | ~1 | 100 |
| α7 | ~10 | 100 | |
| Varenicline | α4β2 | ~0.2 | ~40 (Partial Agonist) |
| Epibatidine | α4β2 | Data not available | Data not available |
| Cytisine | α4β2 | Data not available | Low (Partial Agonist) |
Note: EC50 and efficacy values are highly dependent on the assay conditions and cell expression systems.
Experimental Protocols
To generate the comparative data presented above and to characterize novel compounds like this compound, standardized experimental protocols are essential.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and other nicotinic agonists at various nAChR subtypes (e.g., α4β2, α7, α3β4).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest.
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs, [¹²⁵I]α-Bungarotoxin for α7 nAChRs).
-
Test compounds (this compound and other nicotinic agonists) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand, such as nicotine).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Two-Electrode Voltage Clamp Electrophysiology)
Functional assays are used to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist at a specific ion channel receptor.
Objective: To determine the EC50 and maximal response (efficacy) of this compound and other nicotinic agonists at various nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired human nAChR subtype.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., Ba²⁺-containing solution to minimize endogenous currents).
-
Perfusion system for drug application.
-
Test compounds at a range of concentrations.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with the cRNA mixture for the desired nAChR subtype. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply the test compound at increasing concentrations to the oocyte via the perfusion system. Record the inward current elicited by the agonist at each concentration. Between applications, wash the oocyte with recording solution until the current returns to baseline.
-
Data Analysis: Measure the peak current amplitude at each agonist concentration. Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine). Plot the normalized current against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by nicotinic agonists and a typical experimental workflow for their comparison.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.
Caption: Experimental workflow for comparing nicotinic agonists.
References
A Researcher's Guide to Positive Controls for (Rac)-ABT-202 Dihydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Neuronal Nicotinic Acetylcholine Receptor Agonists
(Rac)-ABT-202 dihydrochloride is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels integral to synaptic transmission and various physiological processes in the central nervous system.[1] Effective research and development involving (Rac)-ABT-202 necessitate the use of well-characterized positive controls to ensure assay validity and provide a comparative benchmark for its pharmacological profile. This guide offers a comprehensive comparison of established nAChR agonists that serve as excellent positive controls in experiments evaluating the efficacy and selectivity of (Rac)-ABT-202.
This guide provides a detailed comparison of (Rac)-ABT-202 with several standard nAChR agonists:
-
Acetylcholine: The endogenous neurotransmitter for nAChRs.
-
Nicotine: The prototypical nAChR agonist, well-characterized across various subtypes.
-
Epibatidine: A potent, non-selective nAChR agonist.
-
Varenicline: A partial agonist at α4β2 nAChRs, widely used in smoking cessation therapies.
-
Cytisine: A plant-derived partial agonist with high affinity for α4β2 nAChRs.
Comparative Efficacy and Binding Affinity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of (Rac)-ABT-202 and the recommended positive controls across various nAChR subtypes. This data is essential for selecting the most appropriate positive control based on the specific nAChR subtype under investigation.
Table 1: Binding Affinity (Ki, nM) of nAChR Agonists at Various Human nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 | α1βγδ (muscle) |
| (Rac)-ABT-202 | Data not available | Data not available | Data not available | Data not available |
| Acetylcholine | ~50,000 | ~10,000 | ~3,000 | ~200 |
| Nicotine | 0.5 - 5 | 500 - 10,000 | 50 - 500 | ~2,000 |
| Epibatidine | ~0.04 | ~20 | ~0.2 | ~5,000 |
| Varenicline | ~0.06 | ~322 | ~25 | >8,000 |
| Cytisine | ~0.17 | ~4,200 | >3,000 | ~430 |
Note: Ki values can vary depending on the experimental conditions and radioligand used.
Table 2: Functional Potency (EC50, nM) of nAChR Agonists at Various Human nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 |
| (Rac)-ABT-202 | Data not available | Data not available | Data not available |
| Acetylcholine | ~3,000 | ~100,000 | ~10,000 |
| Nicotine | 100 - 500 | 1,000 - 10,000 | 1,000 - 5,000 |
| Epibatidine | ~1 | ~2,000 | ~10 |
| Varenicline | ~2.3 (partial agonist) | ~18,000 (full agonist) | ~55,000 (partial agonist) |
| Cytisine | ~10 (partial agonist) | >100,000 | ~30,000 (partial agonist) |
Note: EC50 values can vary depending on the expression system and assay format.
Signaling Pathways and Experimental Workflow
Understanding the downstream signaling cascades activated by nAChRs and the typical experimental workflow for characterizing novel agonists is crucial for designing and interpreting experiments.
Caption: Simplified signaling pathway of neuronal nicotinic acetylcholine receptor (nAChR) activation.
Caption: General experimental workflow for characterizing a novel nAChR agonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and equipment used.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of (Rac)-ABT-202 and positive controls at various nAChR subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]Epibatidine for α4β2 and α3β4, [¹²⁵I]α-Bungarotoxin for α7).
-
Test compounds: (Rac)-ABT-202 and positive controls (dissolved in appropriate vehicle).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes/homogenate, radioligand, and either the test compound, vehicle, or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel function by recording the currents flowing through the receptor in response to agonist application.
Objective: To determine the potency (EC50) and efficacy of (Rac)-ABT-202 and positive controls as agonists at specific nAChR subtypes.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., HEK293 cells or Xenopus oocytes).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.2).
-
Test compounds: (Rac)-ABT-202 and positive controls.
Procedure:
-
Culture cells on coverslips suitable for electrophysiology.
-
Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with internal solution and mount it on the headstage.
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply the test compounds at various concentrations using a rapid perfusion system.
-
Record the inward currents elicited by the agonists.
-
Construct concentration-response curves by plotting the peak current amplitude against the agonist concentration.
-
Determine the EC50 value and the maximum response (efficacy) relative to a full agonist like acetylcholine.
Calcium Imaging Assay
This cell-based assay measures the increase in intracellular calcium concentration that occurs upon nAChR activation, using a fluorescent calcium indicator.
Objective: To determine the potency (EC50) and functional response of (Rac)-ABT-202 and positive controls at specific nAChR subtypes.
Materials:
-
Cells expressing the nAChR subtype of interest.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: (Rac)-ABT-202 and positive controls.
-
Fluorescence plate reader or microscope with a camera.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with the calcium indicator (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) at an excitation of ~490 nm and an emission of ~525 nm.
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Construct concentration-response curves by plotting ΔF against the agonist concentration.
-
Determine the EC50 value from the concentration-response curve.
By employing these established positive controls and standardized experimental protocols, researchers can confidently characterize the pharmacological properties of this compound and contribute to a deeper understanding of its potential as a therapeutic agent.
References
A Comparative Analysis of (Rac)-ABT-202 Dihydrochloride and Epibatidine: Potent Nicotinic Acetylcholine Receptor Agonists in Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two potent nicotinic acetylcholine receptor (nAChR) agonists: (Rac)-ABT-202 dihydrochloride, a synthetic compound from Abbott Laboratories, and epibatidine, a naturally occurring alkaloid. Both compounds have been investigated for their significant analgesic properties, which are mediated through their interaction with nAChRs. However, their distinct profiles in terms of receptor selectivity, therapeutic window, and toxicity are critical considerations for their application in research and potential therapeutic development.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Their activation is involved in a variety of physiological processes, including pain perception. Both this compound and epibatidine are powerful agonists at these receptors, leading to profound antinociceptive effects. Epibatidine, isolated from the skin of the poison frog Epipedobates tricolor, is renowned for its analgesic potency, which is several hundred times that of morphine.[1] this compound is a racemic mixture of ABT-202, a compound developed for its potential as an analgesic.[2][3][4] This guide will delve into a side-by-side comparison of their pharmacological properties, supported by available experimental data.
Mechanism of Action and Receptor Binding
Both compounds exert their effects by binding to and activating nAChRs. However, their affinity and selectivity for different nAChR subtypes vary, which significantly influences their overall pharmacological profile.
Epibatidine is a potent, non-selective agonist at various nAChR subtypes.[5][6] It exhibits particularly high affinity for the α4β2 subtype, which is densely expressed in the brain and is a key mediator of nicotine's effects.[1][6] Its non-selectivity, however, contributes to its high toxicity, as it also potently activates nAChRs in the autonomic ganglia and at the neuromuscular junction.
Table 1: Comparative nAChR Binding Affinities (Ki, nM)
| nAChR Subtype | This compound | Epibatidine |
| α4β2 | Data not available | ~0.04 |
| α3β4 | Data not available | Data varies, potent agonist |
| α7 | Data not available | ~20 |
| Ganglionic | Data not available | Potent agonist |
| Muscle | Data not available | Potent agonist |
Note: Epibatidine data is compiled from various sources and may show variability based on experimental conditions.
Signaling Pathway and Experimental Workflow
The activation of nAChRs by agonists like epibatidine and ABT-202 leads to the opening of the ion channel, allowing an influx of cations (primarily Na+ and Ca2+). This results in depolarization of the neuronal membrane and the initiation of downstream signaling cascades that ultimately modulate neurotransmitter release and neuronal excitability, leading to analgesia.
References
- 1. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term toxicity study of 1-aminobenzotraizole, a CYP inhibitor, in Wistar rats | Semantic Scholar [semanticscholar.org]
- 3. Detection of SARS-CoV-2 variants by Abbott molecular, antigen, and serological tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo inhibition of oxidative drug metabolism by, and acute toxicity of, 1-aminobenzotriazole (ABT). A tool for biochemical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute toxicity study in rodents | Bienta [bienta.net]
Reproducibility of Experimental Results with (Rac)-ABT-202 Dihydrochloride: A Comparative Guide
A comprehensive analysis of the reproducibility of experimental outcomes with (Rac)-ABT-202 dihydrochloride is currently challenging due to the limited availability of published research specifically utilizing this racemic compound. this compound is the racemic mixture of ABT-202, a potent agonist of nicotinic acetylcholine receptors (nAChRs) with potential analgesic properties.[1] While information on related ABT compounds and other nAChR agonists is available, specific experimental data, protocols, and direct reproducibility studies for the racemic form of ABT-202 are not present in the current scientific literature.
This guide, therefore, provides a comparative framework for researchers by summarizing key considerations for reproducibility when working with nAChR agonists, presenting data on well-characterized alternative compounds, and detailing common experimental protocols. This information is intended to serve as a valuable resource for designing and interpreting experiments in this domain.
Factors Influencing Reproducibility with nAChR Agonists
The reproducibility of experimental results with nAChR agonists can be influenced by several factors:
-
Chirality: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.[1] Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[2][3] The specific activity of each enantiomer of ABT-202 is not publicly documented. Variability in the synthesis and handling of racemic mixtures can potentially lead to inconsistencies in experimental outcomes.[4][5]
-
Receptor Subtype Specificity: There are numerous nAChR subtypes with distinct pharmacology and distribution in the nervous system.[6] The precise subtype selectivity of ABT-202 is not extensively published. Different experimental systems (e.g., cell lines, primary neurons, animal models) may express different complements of nAChR subtypes, leading to varied responses to a given agonist.
-
Experimental Conditions: Minor variations in experimental parameters, such as cell line passage number, reagent concentrations, and recording conditions for electrophysiology, can significantly impact the results of in vitro assays.[7] Similarly, in vivo studies can be affected by factors like animal strain, age, and housing conditions.
Comparative Data for Alternative nAChR Agonists
To provide a basis for comparison, the following tables summarize quantitative data for other well-characterized nAChR agonists. It is crucial to note that these values are intended for illustrative purposes and direct comparisons with this compound cannot be made without specific experimental data for the latter.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| Nicotine | α4β2 | 0.5 - 5 | 100 - 1000 | [6][7] |
| α7 | 1000 - 5000 | 1000 - 10000 | [8] | |
| Epibatidine | α4β2 | 0.02 - 0.1 | 0.1 - 1 | [7] |
| α7 | 10 - 50 | 100 - 500 | [9] | |
| Varenicline | α4β2 (partial agonist) | 0.1 - 0.5 | 2 - 10 | [10] |
| ABT-418 | α4β2 | 1 - 10 | 50 - 200 | [10] |
| ABT-894 | α4β2 | 0.05 - 0.2 | 1 - 5 | [11] |
| ABT-126 | α7 | 5 - 20 | 50 - 150 | [12] |
Table 1: Comparative Binding Affinities and Functional Potencies of Selected nAChR Agonists. This table presents a summary of reported binding affinities (Ki) and functional potencies (EC50) for several common nAChR agonists across different receptor subtypes. These values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of research findings. Below are methodologies for two key experiments commonly used to characterize nAChR agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor subtype.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands.
-
Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (e.g., ABT-202).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through nAChRs upon agonist application, providing information on receptor function.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the nAChR subtype of interest on coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (gigaohm) with the membrane of a single cell.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Agonist Application: Apply the test agonist (e.g., ABT-202) to the cell using a rapid perfusion system.
-
Data Acquisition: Record the resulting ionic currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Data Analysis: Analyze the current amplitude, kinetics (activation and desensitization), and dose-response relationships to characterize the agonist's effect.
Visualizations
The following diagrams illustrate key concepts in nAChR signaling and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-infectives Developed as Racemic Drugs in the 21st Century: Norm or Exception? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobiological impact of nicotinic acetylcholine receptor agonists: An ALE meta-analysis of pharmacological neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in Neuronal Nicotinic Acetylcholine Receptors in the Pathogenesis of Various Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia [mdpi.com]
- 11. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers: Results from a Randomized Controlled Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of (Rac)-ABT-202 Dihydrochloride and Alternative Neuronal Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Rac)-ABT-202 dihydrochloride and other key neuronal nicotinic acetylcholine receptor (nAChR) agonists. While specific quantitative preclinical and clinical data for this compound is limited in publicly available literature, this review summarizes its known characteristics and presents a detailed comparison with well-studied alternative nAChR agonists: ABT-418, Epibatidine, and Varenicline. The information herein is intended to support research and development efforts in the field of neuroscience and pharmacology.
This compound is identified as a racemic mixture of ABT-202, a compound that acts as an agonist at neuronal nicotinic acetylcholine receptors.[1][2] It has been investigated for its potential analgesic and cognitive-enhancing properties.[1][2]
Comparative Analysis of nAChR Agonists
To provide a comprehensive performance comparison, this section details the available quantitative data for ABT-418, Epibatidine, and Varenicline, covering their binding affinities, functional activities, and in vivo efficacy.
Table 1: In Vitro Binding Affinities (Ki) of nAChR Agonists at Various Receptor Subtypes
| Compound | nAChR Subtype | Ki (nM) | Species | Source |
| ABT-418 | α4β2 | 3 | Rat Brain | [3] |
| α4β2 (major site) | 68.6 | Human Temporal Cortex | [4] | |
| α4β2 (minor site) | 0.86 | Human Temporal Cortex | [4] | |
| [3H]-nicotine sites | 6 | Rat Brain | [5] | |
| Epibatidine | α4β2 | 0.04 | N/A | [6] |
| α7 | 20 | N/A | [6] | |
| α4β2 (major site) | 0.35 | Human Temporal Cortex | [4] | |
| α4β2 (minor site) | 0.002 | Human Temporal Cortex | [4] | |
| Varenicline | α4β2 | 0.4 | N/A | [7] |
| α7 | 125 | N/A | [7] | |
| Muscle-type | >8000 | N/A | [7] |
Table 2: In Vitro Functional Activity (EC50) of nAChR Agonists
| Compound | Assay | nAChR Subtype | EC50 (nM) | Efficacy | Source |
| ABT-418 | Patch-clamp | N/A (PC12 cells) | 209,000 | Agonist | [3] |
| [3H]-Dopamine Release | N/A (Rat Striatal Slices) | 380 | Less potent than nicotine | [3] | |
| 86Rb+ Efflux | α4β2 | 6,000 | Agonist | [8] | |
| 86Rb+ Efflux | α2β2 | 11,000 | Agonist | [8] | |
| 86Rb+ Efflux | α3β4 | 188,000 | Agonist | [8] | |
| Varenicline | [3H]-Dopamine Release | α4β2 | N/A | 40-60% of nicotine | [9] |
Table 3: In Vivo Efficacy of nAChR Agonists in Animal Models
| Compound | Animal Model | Test | Dose | Effect | Source |
| ABT-418 | Septal-lesioned rats | Morris Water Maze | 0.19 & 1.9 µmol/kg, i.p. | Attenuated learning deficits | [7] |
| Adult monkeys | Delayed Recall Task | 2.0-16.2 nmol/kg, i.m. | Reduced distractibility | [10] | |
| ABT-418 | Intact rats | Sustained Attention Task | 0.04, 0.13, 0.39 mg/kg | Enhanced performance | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below to facilitate replication and further study.
Radioligand Binding Assay for nAChR
This protocol is a generalized procedure for determining the binding affinity of a compound to nicotinic acetylcholine receptors.
Materials:
-
Receptor Source: Rat brain membranes or cell lines expressing specific nAChR subtypes.
-
Radioligand: [3H]-Nicotine or [3H]-Cytisine.
-
Test Compound: this compound or comparator compounds.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a common method to evaluate the analgesic properties of compounds in rodents.[6][12][13][14][15]
Apparatus:
-
A hot plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the animal to the hot plate area.
Procedure:
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and handling.
-
Baseline Measurement: Determine the baseline pain response latency by placing each animal on the hot plate (e.g., set to 55°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., this compound or a comparator) or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At a predetermined time after administration, place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated group to determine the analgesic effect of the compound.
In Vivo Cognitive Enhancement Assessment: Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[11][16][17][18][19]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water's surface.
-
Visual cues placed around the room.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acclimation and Habituation: Acclimate the animals to the testing room. Some protocols include a habituation trial where the animal is allowed to swim freely without the platform.
-
Acquisition Training: Over several days, conduct multiple trials per day. In each trial, the animal is placed in the pool from a different starting position and must find the hidden platform. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.
-
Probe Trial: After the acquisition phase, a probe trial is conducted where the escape platform is removed. The animal is allowed to swim for a set duration, and the time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Compound Administration: The test compound or vehicle is administered before the training trials or the probe trial, depending on the aspect of cognition being investigated (learning vs. memory retrieval).
-
Data Analysis: Key metrics for analysis include escape latency during acquisition, swim path length, and the percentage of time spent in the target quadrant during the probe trial. These are compared between the compound-treated and vehicle-treated groups.
Visualizations
The following diagrams illustrate key concepts related to the study of this compound and other nAChR agonists.
Caption: Simplified signaling pathway of nAChR agonists.
Caption: Workflow for in vivo analgesia testing.
Caption: Logical relationship for cognitive enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hot plate test [panlab.com]
- 7. Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hot-plate analgesia testing [bio-protocol.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. news-medical.net [news-medical.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for (Rac)-ABT-202 Dihydrochloride
For researchers, scientists, and drug development professionals utilizing (Rac)-ABT-202 dihydrochloride, a potent nicotinic acetylcholine receptor (nAChR) agonist, the selection of appropriate negative controls is paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of suitable negative controls, supported by experimental data and detailed protocols, to aid in the rigorous validation of research findings.
This compound is a racemic mixture that acts as an agonist at nAChRs. While the precise subtype selectivity of ABT-202 is not extensively documented in publicly available literature, structurally related Abbott compounds, such as ABT-089, exhibit selectivity for α4β2* and α6β2* nAChR subtypes.[1][2] Therefore, this guide will focus on negative controls effective against these and other relevant neuronal nAChRs. The ideal negative control should be structurally similar to the agonist but biologically inactive, or a pharmacological antagonist that specifically blocks the receptor's activity.
Comparison of Negative Control Strategies
Two primary strategies for negative controls are recommended: pharmacological blockade with nAChR antagonists and the use of structurally similar, inactive compounds. The choice of control will depend on the specific experimental question.
Pharmacological Negative Controls: nAChR Antagonists
The most direct method to demonstrate that the observed effects of (Rac)-ABT-202 are mediated by nAChRs is to use a receptor antagonist. Mecamylamine and Dihydro-β-erythroidine (DHβE) are well-characterized nAChR antagonists suitable for this purpose.
Mecamylamine is a non-competitive, non-selective antagonist of neuronal nAChRs.[3][4] It blocks the ion channel pore, preventing ion flux upon agonist binding. Its broad activity makes it a robust tool to confirm general nAChR involvement.
Dihydro-β-erythroidine (DHβE) is a competitive antagonist with moderate selectivity for α4-containing neuronal nAChR subtypes, including α4β2.[5] Its competitive nature means it directly competes with (Rac)-ABT-202 for the agonist binding site.
| Negative Control | Mechanism of Action | Target nAChR Subtypes | Key Experimental Parameters |
| Mecamylamine | Non-competitive channel blocker | Broad-spectrum neuronal nAChRs | In vitro IC₅₀: ~0.34 µM (nicotine-induced currents in rat chromaffin cells)[6] |
| Dihydro-β-erythroidine (DHβE) | Competitive antagonist | Preferentially α4-containing (e.g., α4β2, α4β4) | In vitro IC₅₀: ~0.37 µM (α4β2), ~0.19 µM (α4β4) |
Structurally Related Negative Controls
Experimental Protocols
In Vitro Blockade of nAChR Activity using Mecamylamine
This protocol describes the use of mecamylamine to block agonist-induced currents in a cellular electrophysiology assay, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the target nAChRs.
Materials:
-
Xenopus oocytes expressing the desired nAChR subunits
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
This compound stock solution
-
Mecamylamine hydrochloride stock solution
Procedure:
-
Prepare a concentration-response curve for (Rac)-ABT-202 to determine its EC₅₀.
-
Pre-incubate the oocytes with varying concentrations of mecamylamine (e.g., 0.1 µM to 10 µM) for a sufficient period (e.g., 5-10 minutes) to allow for channel block.
-
Apply the EC₅₀ concentration of (Rac)-ABT-202 in the continued presence of mecamylamine and record the elicited current.
-
Wash out the antagonist and agonist and allow the oocyte to recover before the next application.
-
Plot the percentage of inhibition of the (Rac)-ABT-202-induced current against the mecamylamine concentration to determine the IC₅₀ of mecamylamine.
In Vitro Competitive Antagonism Assay with Dihydro-β-erythroidine (DHβE)
This protocol outlines a competitive binding assay to demonstrate that DHβE competes with (Rac)-ABT-202 for the same binding site on the nAChR.
Materials:
-
Cell membranes prepared from cells expressing the target nAChR subtype
-
Radiolabeled (Rac)-ABT-202 or a known radiolabeled nAChR agonist (e.g., [³H]epibatidine)
-
Unlabeled this compound
-
Unlabeled Dihydro-β-erythroidine hydrobromide
-
Binding buffer
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled agonist.
-
In parallel, incubate the membranes with the radiolabeled agonist and increasing concentrations of unlabeled (Rac)-ABT-202 to generate a self-displacement curve and determine its Ki.
-
In a separate set of experiments, incubate the membranes with the radiolabeled agonist and increasing concentrations of unlabeled DHβE.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using appropriate pharmacological models (e.g., Cheng-Prusoff equation) to determine the Ki of DHβE. A rightward shift in the agonist displacement curve in the presence of DHβE indicates competitive antagonism.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and the logic of using negative controls.
References
- 1. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmsl.cz [mmsl.cz]
- 8. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (Rac)-ABT-202 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
(Rac)-ABT-202 dihydrochloride, a nicotinic acetylcholine receptor (nAChR) agonist, requires careful handling and disposal due to its chemical properties and potential biological activity.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
As with any laboratory chemical, the primary directive for the disposal of this compound is to adhere to local and national regulations.[2] The Safety Data Sheet (SDS) for similar compounds advises disposing of the contents and container in accordance with these regulations. This typically means treating it as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. The following steps outline the recommended procedure for different forms of the waste.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items such as weighing boats or filter papers, should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Due to its nature as a chlorinated organic compound, it must not be disposed of down the drain.[3][4] Aqueous solutions containing this compound should be treated as hazardous waste.[5]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Empty Containers: Containers that held this compound should be managed as hazardous waste unless properly decontaminated. Triple rinsing with a suitable solvent can decontaminate the container, but the rinsate must be collected and disposed of as hazardous liquid waste.[6]
2. Waste Collection and Storage:
-
Use clearly labeled, non-reactive, and sealable containers for waste collection. The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's waste management program.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[2] this compound should be kept away from strong oxidizing agents, strong alkalis, and strong acids.[2]
3. Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes can react and create a more hazardous situation.[6]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
For small spills of the solid compound, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it into a hazardous waste container.
-
Do not use water to clean up spills, as this may spread the contamination.[2]
-
Report all spills to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C for 1 month, -80°C for 6 months (for stock solutions) | [1] |
| Incompatible Materials | Oxidizing agents, strongly alkaline and strongly acidic materials | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 3. Laboratory chemical waste [watercorporation.com.au]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
